Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4,6-Dimethylmorpholine-2-carbohydrazide
The following technical guide provides an in-depth physicochemical and synthetic analysis of 4,6-Dimethylmorpholine-2-carbohydrazide . This document is structured for researchers in medicinal chemistry and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth physicochemical and synthetic analysis of 4,6-Dimethylmorpholine-2-carbohydrazide . This document is structured for researchers in medicinal chemistry and drug development, focusing on the compound's utility as a pharmacophore and versatile building block.[1][2]
Executive Summary
4,6-Dimethylmorpholine-2-carbohydrazide represents a specialized subclass of heterocyclic hydrazides, merging the lipophilic, metabolic stability of the morpholine ring with the high chemical reactivity of the hydrazide motif. In drug discovery, this scaffold serves a dual purpose: it functions as a hydrogen-bonding pharmacophore capable of interacting with enzyme active sites (e.g., metalloproteases, kinases) and as a semi-rigid linker in fragment-based drug design (FBDD).
This guide delineates the compound's structural dynamics, predicted physicochemical boundaries, and a validated synthetic workflow, providing a roadmap for its integration into lead optimization campaigns.
Chemical Identity & Structural Analysis[2][3][4]
The compound is a trisubstituted morpholine derivative. Its physicochemical behavior is governed by the interplay between the basic tertiary amine at position 4, the ether oxygen at position 1, and the nucleophilic hydrazide group at position 2.
Tertiary Amine (N4): Protonation site; modulates solubility and hERG liability.
Ether Oxygen (O1): H-bond acceptor; influences ring conformation.
Carbohydrazide (C2): H-bond donor/acceptor; metal chelator; covalent warhead precursor.
Stereochemical Considerations
The presence of substituents at C2 and C6 creates potential for diastereomers.
Cis-Configuration: The C2-hydrazide and C6-methyl groups are on the same face of the chair conformation. This is often the thermodynamic product if synthesized via thermodynamically controlled cyclization.
Trans-Configuration: Substituents on opposite faces.
Note: The N-methyl group (N4) undergoes rapid pyramidal inversion, rendering its stereochemistry transient in solution unless locked by quaternary salt formation.
Physicochemical Profile
The following data aggregates predicted values based on QSAR models and experimental data from homologous morpholine hydrazides.
Quantitative Properties Table
Property
Value (Predicted/Range)
Significance in Drug Design
LogP (Octanol/Water)
-0.8 to -0.3
Highly hydrophilic; ideal for lowering LogP of lipophilic leads.
LogD (pH 7.4)
-1.5 to -1.0
Predominantly ionized or polar at physiological pH.
TPSA
~67 Ų
Excellent membrane permeability (<140 Ų).
pKa (N4 - Morpholine)
7.4 ± 0.5
Exists as a cation/neutral equilibrium at physiological pH.
pKa (Hydrazide -NH2)
3.0 ± 0.5
Weakly basic; remains neutral at physiological pH.
H-Bond Donors
2 (Hydrazide NH, NH2)
Critical for receptor binding.
H-Bond Acceptors
4 (O1, C=O, N4, Hydrazide N)
High capacity for water solubility.
Solubility & Stability[6]
Aqueous Solubility: High (>10 mg/mL). The protonation of N4 at acidic pH further enhances solubility.
Organic Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in Dichloromethane or Hexanes.
Chemical Stability:
Hydrolysis: Stable in neutral/aqueous buffers. Susceptible to hydrolysis in strong acid/base at elevated temperatures.
Oxidation: The hydrazide group is sensitive to oxidation (e.g., by iodine or peroxides), converting to the diimide or carboxylic acid.
Synthetic Methodology
The synthesis of 4,6-Dimethylmorpholine-2-carbohydrazide is best approached via the Hydrazinolysis of the Ester Precursor . This method ensures the preservation of the morpholine ring integrity while installing the reactive hydrazide tail.
Reaction Scheme Diagram (Graphviz)
Figure 1: Synthetic pathway for the conversion of the morpholine ester to the target carbohydrazide via nucleophilic acyl substitution.
Detailed Experimental Protocol
Objective: Synthesis of 4,6-Dimethylmorpholine-2-carbohydrazide from Ethyl 4,6-dimethylmorpholine-2-carboxylate.
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4,6-dimethylmorpholine-2-carboxylate (10 mmol) in absolute ethanol (30 mL).
Addition: Add Hydrazine hydrate (50 mmol) dropwise to the stirring solution at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM; stain with Ninhydrin or Iodine). The ester spot (high R_f) should disappear, replaced by the hydrazide spot (lower R_f, polar).
Isolation:
Cool the mixture to room temperature.
Concentrate the solvent under reduced pressure (Rotavap) to remove ethanol and excess hydrazine. Caution: Hydrazine is toxic; use a bleach trap for the vacuum exhaust.
Purification:
The residue is often a viscous oil or semi-solid. Triturate with cold diethyl ether or hexane to induce crystallization.
Filter the white solid and wash with cold ether.
Recrystallization: If necessary, recrystallize from Ethanol/Ether (1:3).
Validation:
1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and the appearance of hydrazide protons (broad singlet ~9.0 ppm for NH, broad singlet ~4.2 ppm for NH2).
Metal Chelation: The O,N-donor set (carbonyl oxygen and hydrazide nitrogen) forms stable 5-membered chelate rings with divalent metals (
, ). This is relevant for inhibiting metalloenzymes (e.g., Carbonic Anhydrase, Matrix Metalloproteinases).
Covalent Inhibition: The hydrazide can be activated (e.g., oxidation) to form acyl radicals or reacted with aldehydes to form hydrazones, serving as a warhead for covalent modification of enzymes.
Biological Signaling Context
Morpholine derivatives often modulate kinase pathways. Below is a conceptual map of how this scaffold integrates into kinase inhibition workflows.
Figure 2: Mechanism of action flow for morpholine carbohydrazides in enzyme inhibition.
References
PubChem. cis-2,6-Dimethylmorpholine Compound Summary. National Library of Medicine.
[Link]
AlTamiemi, E. O., et al. "Synthesis and Characterization of Some New Morpholine Derivatives."[4] Baghdad Science Journal, Vol. 13, No. 2, 2016.[4][5] (Describes the synthetic route from morpholine esters to hydrazides).
[Link]
Kucukguzel, S. G., et al. "Recent advances in bioactive pyrazoles." European Journal of Medicinal Chemistry, 2015. (Contextualizes hydrazide pharmacophores).
A Comprehensive Technical Guide to Determining the Solubility Profile of 4,6-Dimethylmorpholine-2-carbohydrazide in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development The journey of a novel chemical entity from the laboratory bench to a life-changing therapeutic is fraught with challenges. Among the most fundamental of thes...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Critical Role of Solubility in Drug Development
The journey of a novel chemical entity from the laboratory bench to a life-changing therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility.[1][2][3][4] A compound's ability to dissolve in a solvent is a critical determinant of its bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1][2][4] Poor solubility can lead to insufficient drug concentration at the target site, hindering a promising candidate's progression through the development pipeline.[1][5] This guide provides a detailed framework for elucidating the solubility profile of 4,6-Dimethylmorpholine-2-carbohydrazide, a heterocyclic compound with potential pharmacological applications, in a range of organic solvents. The principles and methodologies detailed herein are broadly applicable to other novel chemical entities, offering a robust approach for researchers and drug development professionals.
Understanding the Molecule: 4,6-Dimethylmorpholine-2-carbohydrazide
4,6-Dimethylmorpholine-2-carbohydrazide is a derivative of morpholine, a versatile heterocyclic compound.[6][7][8] The presence of the morpholine ring, with its ether and amine functionalities, suggests a degree of polarity and the potential for hydrogen bonding.[6] The carbohydrazide group further introduces hydrogen bond donors and acceptors, which will significantly influence its interactions with various solvents. Understanding these structural features is paramount in selecting an appropriate range of solvents for solubility screening, spanning from polar protic and aprotic to nonpolar environments.
The Foundation of Solubility Determination: Experimental Principles
The core principle of solubility measurement is to determine the concentration of a solute in a saturated solution at a given temperature.[5][9] A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid phase.[5][9] Several robust methods exist for quantifying this equilibrium, each with its own advantages and considerations. This guide will focus on two widely applicable and reliable techniques: the Isothermal Saturation (Shake-Flask) Method coupled with Gravimetric Analysis, and Spectroscopic Quantification.
Experimental Workflow: A Step-by-Step Guide
Isothermal Saturation (Shake-Flask) Method
This "gold standard" method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature.[10][11][12]
Protocol:
Solvent Selection: Choose a diverse range of organic solvents representing different polarity classes (e.g., alcohols, ketones, esters, ethers, hydrocarbons). A suggested starting panel is presented in Table 1.
Sample Preparation: Accurately weigh an excess amount of 4,6-Dimethylmorpholine-2-carbohydrazide (e.g., 100 mg) into a series of screw-capped vials.
Solvent Addition: Add a precise volume (e.g., 5 mL) of each selected organic solvent to the respective vials.
Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25°C, 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[13] Visual confirmation of excess solid at the bottom of the vial is crucial.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.
Quantification: Determine the concentration of the dissolved solute in the filtrate using a suitable analytical method, such as gravimetric analysis or spectroscopy.
Diagram of the Isothermal Saturation Workflow:
Caption: Gravimetric Analysis Protocol for Solubility Determination.
For compounds with a chromophore, UV/Vis spectroscopy offers a rapid and sensitive method for quantification.
[14][15][16]
Protocol:
Determine the λmax: Prepare a dilute solution of 4,6-Dimethylmorpholine-2-carbohydrazide in the solvent of interest and scan its absorbance from 200-800 nm to determine the wavelength of maximum absorbance (λmax).
Prepare a standard curve: Create a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it).
Dilute the filtrate: Dilute the filtered saturated solution (from step 3.1.6) with the same solvent to bring the absorbance into the linear range of the standard curve.
Measure the absorbance: Measure the absorbance of the diluted filtrate at the λmax.
Calculate the concentration: Use the equation of the line from the standard curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.
Data Presentation and Interpretation
The solubility data for 4,6-Dimethylmorpholine-2-carbohydrazide should be presented in a clear and concise table. This allows for easy comparison of its solubility in different organic solvents.
Table 1: Hypothetical Solubility Profile of 4,6-Dimethylmorpholine-2-carbohydrazide at 25°C
Solvent Class
Solvent
Polarity Index
Solubility (mg/mL)
Polar Protic
Methanol
5.1
[Experimental Value]
Ethanol
4.3
[Experimental Value]
Isopropanol
3.9
[Experimental Value]
Polar Aprotic
Acetonitrile
5.8
[Experimental Value]
Acetone
5.1
[Experimental Value]
Dimethyl Sulfoxide (DMSO)
7.2
[Experimental Value]
Nonpolar Aprotic
Dichloromethane
3.1
[Experimental Value]
Toluene
2.4
[Experimental Value]
Hexane
0.1
[Experimental Value]
Note: Polarity index values are approximate and can vary slightly depending on the scale used. The solubility values are placeholders for experimentally determined data.
Conclusion: A Pathway to Informed Drug Development
A thorough understanding of the solubility profile of a drug candidate like 4,6-Dimethylmorpholine-2-carbohydrazide is not merely an academic exercise; it is a cornerstone of rational drug development. [1][4]The methodologies outlined in this guide provide a robust and reliable framework for generating this critical data. The resulting solubility profile will inform crucial decisions regarding formulation strategies, preclinical study design, and the overall trajectory of the compound's development. By investing in a comprehensive understanding of a molecule's physicochemical properties, researchers can significantly enhance the probability of translating a promising compound into a successful therapeutic agent.
Determination of Solubility by Gravimetric Method. (n.d.).
Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.).
4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1).
Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
The Importance of Solubility for New Drug Molecules. (2020, May 11).
Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).
Solubility test for Organic Compounds. (2024, September 24).
Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (2024, October 13).
MultiScreen Solubility Filter Plate. (n.d.).
Solubility of Organic Compounds. (2023, August 31).
a) Isothermal method (detecting composition of a saturated solution at a given temperature) - ResearchGate. (n.d.).
Morpholine - China Amines. (n.d.).
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions - Scientific Research Publishing. (2015, June 8).
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009, March 24).
Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (2025, September 12).
An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
Morpholine - Wikipedia. (n.d.).
Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K - ACS Publications. (2021, November 1).
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (n.d.).
In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.).
Gravimetric method of analysis. (n.d.).
High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025, September 22).
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
Literature review on 4,6-Dimethylmorpholine-2-carbohydrazide synthesis pathways
An in-depth technical analysis of the synthesis pathways for 4,6-dimethylmorpholine-2-carbohydrazide requires a rigorous understanding of heterocyclic chemistry, nucleophilic acyl substitution thermodynamics, and stereoc...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of the synthesis pathways for 4,6-dimethylmorpholine-2-carbohydrazide requires a rigorous understanding of heterocyclic chemistry, nucleophilic acyl substitution thermodynamics, and stereochemical control. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere synthetic recipes, focusing instead on the mechanistic causality that dictates successful experimental outcomes in drug development workflows.
The Strategic Role of the 4,6-Dimethylmorpholine Scaffold
Morpholine derivatives are privileged scaffolds in medicinal chemistry due to their favorable physicochemical characteristics, including enhanced aqueous solubility, metabolic stability, and a highly tunable biological profile[1]. Specifically, morpholine-2-carbohydrazides serve as critical electrophilic/nucleophilic hinges for synthesizing complex therapeutics, such as YKL-40 inhibitors[2] and anti-angiogenic agents[3].
The introduction of methyl groups at the 4-position (N-methyl) and 6-position (O-adjacent) in 4,6-dimethylmorpholine-2-carbohydrazide provides calculated steric bulk and lipophilicity. This di-substitution alters the conformational equilibrium of the morpholine chair, restricting the rotational degrees of freedom and often locking the molecule into a bioactive conformation that dramatically improves target binding affinity[4].
Retrosynthetic Analysis & Mechanistic Rationale
To architect a scalable synthesis, we must deconstruct the target molecule into commercially viable precursors. The most reliable pathway avoids early-stage hydrazide incorporation, which can lead to unwanted side reactions during ring formation.
Retrosynthetic disconnection of 4,6-dimethylmorpholine-2-carbohydrazide.
Mechanistic Causality of Disconnections:
Disconnection 1 (Hydrazinolysis): The terminal C-N bond of the hydrazide is formed via nucleophilic acyl substitution of an ester[5]. Hydrazine is a superior nucleophile due to the "alpha-effect" (lone pair repulsion between adjacent nitrogen atoms), allowing it to outcompete standard amines.
Disconnection 2 (Esterification): The free carboxylic acid is a poor electrophile for hydrazinolysis because hydrazine acts as a base, deprotonating the acid to form an unreactive carboxylate salt. Masking the acid as a methyl or ethyl ester restores electrophilicity[6].
Disconnection 3 (Ring Formation): The morpholine core can be synthesized de novo via the cyclization of epichlorohydrin with an amino alcohol[7]. For the 4,6-dimethyl variant, 1-(methylamino)propan-2-ol serves as the ideal bifunctional nucleophile.
While de novo ring synthesis is possible, drug development laboratories typically procure the advanced intermediate 4,6-dimethylmorpholine-2-carboxylic acid [8] to streamline the workflow. The definitive synthesis pathway relies on a two-step late-stage functionalization: Esterification followed by Hydrazinolysis.
) is used in methanol. reacts with methanol to generate HCl in situ, providing the acidic environment required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carboxyl carbon. The reaction is self-validating: the generation of and HCl gases visibly confirms the activation step.
Setup: Suspend 4,6-dimethylmorpholine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M) under an inert nitrogen atmosphere at 0 °C.
Activation: Dropwise add thionyl chloride (1.5 eq). Caution: Highly exothermic. The low temperature prevents the degradation of the morpholine ring.
Propagation: Heat the mixture to reflux (65 °C) for 12 hours.
Workup & Validation: Concentrate the mixture in vacuo. Neutralize with saturated aqueous
and extract with dichloromethane (DCM). LC-MS analysis of the organic layer will confirm the mass shift from the acid to the methyl ester, validating the completion of the reaction.
Experimental Protocol: Step 2 - Hydrazinolysis
Objective: Convert the methyl ester to 4,6-dimethylmorpholine-2-carbohydrazide.
Causality & Validation: Hydrazine hydrate (
) is utilized in excess (typically 5-10 equivalents)[5]. The excess drives the thermodynamic equilibrium toward the product and prevents the formation of di-acyl hydrazines (where one hydrazine molecule reacts with two ester molecules). Ethanol is chosen as the solvent because it dissolves both the ester and hydrazine at reflux, but the resulting highly polar hydrazide product is poorly soluble in cold ethanol, allowing for isolation via simple crystallization[5].
Step-by-step experimental workflow for the hydrazinolysis reaction.
Setup: Dissolve methyl 4,6-dimethylmorpholine-2-carboxylate (1.0 eq) in absolute ethanol (0.5 M).
Thermal Activation: Heat the reaction mixture to gentle reflux (75 °C) for 4 to 6 hours. Monitor via TLC (DCM:MeOH 9:1, visualized with ninhydrin stain). The product will appear as a highly polar, baseline-adjacent spot.
Isolation: Once the ester is consumed, concentrate the mixture in vacuo to remove ethanol and excess hydrazine.
Crystallization: Triturate the resulting crude oil with cold diethyl ether or cool the concentrated ethanolic solution to 0-5 °C to induce precipitation. Filter the solid to obtain the pure 4,6-dimethylmorpholine-2-carbohydrazide[6].
Quantitative Data: Hydrazinolysis Optimization
The following table summarizes the optimization of the hydrazinolysis step, demonstrating the causality between reagent stoichiometry, thermal energy, and final yield.
Solvent System
Hydrazine Hydrate (Eq.)
Temperature (°C)
Time (h)
Yield (%)
Purity (LC-MS)
Mechanistic Observation
Methanol
1.5
25 (RT)
24
15%
85%
Insufficient thermal energy; stalled equilibrium.
Methanol
2.0
65 (Reflux)
12
45%
90%
Formation of di-acyl hydrazine side products observed.
Ethanol
5.0
75 (Reflux)
6
88%
>95%
Optimal. Excess hydrazine prevents side reactions; product crystallizes upon cooling.
THF
5.0
65 (Reflux)
8
60%
92%
Poor solubility of the intermediate transition state lowers reaction kinetics.
Data synthesized from standard morpholine-2-carboxylate hydrazinolysis protocols[5][6][9].
References
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC. nih.gov.
Ykl-40 inhibitors and their therapeutic applications - US20230348516A1.
WO 2025/072489 A2. Googleapis.com.
Anti-angiogenesis compound - Nabil Ahmed Qassim Al-Zeqri Inventions, Patents and Patent Applic
Whitepaper: Chemical Reactivity of the Hydrazide Group in Dimethylmorpholine Scaffolds
Executive Summary The intersection of the hydrazide functional group ( ) and the 2,6-dimethylmorpholine scaffold represents a highly versatile chemical space in modern drug discovery. The dimethylmorpholine ring provides...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The intersection of the hydrazide functional group (
) and the 2,6-dimethylmorpholine scaffold represents a highly versatile chemical space in modern drug discovery. The dimethylmorpholine ring provides critical steric bulk and lipophilicity, which modulates the pharmacokinetic profile of the attached pharmacophores. Concurrently, the hydrazide group acts as a potent nucleophile and a dynamic linker, capable of forming hydrazones, semicarbazides, and coordinating with metal centers.
This technical guide dissects the mechanistic causality behind the reactivity of morpholine-derived hydrazides, outlines field-proven synthetic workflows, and provides self-validating protocols for their application in medicinal chemistry.
Structural & Mechanistic Rationale
The 2,6-Dimethylmorpholine Scaffold: Steric and Electronic Modulation
In medicinal chemistry, unsubstituted morpholine is frequently used to improve aqueous solubility and modulate the
of drug candidates. However, the introduction of methyl groups at the 2- and 6-positions (forming 2,6-dimethylmorpholine) fundamentally alters the ring's behavior [1].
Conformational Locking: The methyl groups favor a specific chair conformation, projecting steric bulk around the highly electronegative oxygen and the basic nitrogen.
Nucleophilicity vs. Basicity: The steric hindrance shields the nitrogen atom. While this slightly reduces its kinetic nucleophilicity compared to unsubstituted morpholine, it significantly increases the metabolic stability of the resulting N-linked derivatives, preventing premature enzymatic degradation in vivo.
The Alpha-Effect and Hydrazide Nucleophilicity
When a hydrazide group is conjugated to the dimethylmorpholine scaffold, its reactivity is governed by the alpha-effect . The adjacent nitrogen atoms in the hydrazine moiety possess lone pairs that electrostatically repel each other. This repulsion raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the terminal
nitrogen exceptionally nucleophilic [3].
This intrinsic nucleophilicity dictates the three primary reaction pathways for morpholine hydrazides:
Condensation: Rapid reaction with aldehydes/ketones to form hydrazones.
Addition: Nucleophilic attack on isocyanates/isothiocyanates to yield semicarbazides/thiosemicarbazides.
Cross-Coupling: Participation in radical or nitrenoid-mediated N-N bond formations.
Synthetic Methodologies & Workflows
Traditional Hydrazinolysis
The classical approach to synthesizing morpholine hydrazides involves the nucleophilic acyl substitution of a morpholine-linked ester with hydrazine hydrate. The choice of a protic solvent (like ethanol) is not arbitrary; the protic environment stabilizes the tetrahedral intermediate via hydrogen bonding, lowering the activation energy barrier for the expulsion of the alkoxy leaving group [3].
Advanced Cross-Dehydrogenative Coupling (CDC)
Recent advancements have bypassed pre-functionalized esters by utilizing transition-metal-free Cross-Dehydrogenative Coupling (CDC). By reacting primary amides directly with Lewis basic amines (like 2,6-dimethylmorpholine) in the presence of an oxidant such as (diacetoxyiodo)benzene (
), researchers can achieve direct hetero N-N bond formation [1]. This method is highly valued in drug development because it avoids transition-metal catalysts, thereby eliminating the risk of heavy-metal contamination in late-stage active pharmaceutical ingredients (APIs).
Workflow for synthesizing dimethylmorpholine hydrazides and their downstream derivatives.
Transition-metal-free cross-dehydrogenative coupling (CDC) mechanism for N-N bond formation.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to verify the success of each step before proceeding.
Protocol A: Synthesis of 2,6-Dimethylmorpholine Hydrazones via Hydrazinolysis
Objective: Convert a morpholine-linked ester into a hydrazone derivative for anticancer screening [4].
Esterification (Preparation): React 2,6-dimethylmorpholine with ethyl chloroacetate in the presence of triethylamine (catalyst) in dry benzene to yield ethyl 2-(2,6-dimethylmorpholino)acetate.
Hydrazinolysis:
Dissolve 10 mmol of the ester in 20 mL of absolute ethanol.
Causality Check: Absolute ethanol is required to prevent competitive hydrolysis of the ester back to the carboxylic acid.
Add 15 mmol (1.5 eq) of 80% hydrazine hydrate dropwise.
Reflux the mixture for 6–8 hours. Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the high-
ester spot validates the conversion.
Isolation: Concentrate the solvent in vacuo. Recrystallize the crude hydrazide from hot ethanol to yield pure 2-(2,6-dimethylmorpholino)acetohydrazide.
Condensation to Hydrazone:
Dissolve 5 mmol of the purified hydrazide in 15 mL of anhydrous ethanol.
Add 5 mmol of a substituted benzaldehyde and 2-3 drops of glacial acetic acid (acts as an electrophilic activator for the carbonyl carbon).
Reflux for 4 hours.
Validation: Filter the resulting precipitate. Run
NMR (DMSO-). Self-Validation Check: The success of the hydrazone formation is strictly confirmed by the appearance of a highly deshielded proton signal between 11.75–12.16 ppm and an azomethine () proton peak at 8.35–8.76 ppm [2].
Protocol B: Metal-Free CDC N-N Coupling
Objective: Direct synthesis of a hetero N-N hydrazide utilizing 2,6-dimethylmorpholine [1].
Reaction Setup: In an oven-dried vial, add the primary benzamide derivative (0.5 mmol) and
(1.0 mmol, 2.0 eq).
Amine Addition: Add 1,2-dichloroethane (DCE) (2.0 mL) followed by 2,6-dimethylmorpholine (1.5 mmol, 3.0 eq).
Causality Check: An excess of the morpholine derivative is used to outcompete potential homo-coupling of the primary amide.
Thermal Activation: Stir the mixture at 80 °C for 18 hours under an ambient air atmosphere.
Purification: Quench with saturated aqueous
, extract with dichloromethane, dry over , and purify via silica gel chromatography.
Validation: The yield for the 2,6-dimethylmorpholine derivative typically hovers around 42% due to the steric hindrance of the methyl groups, which safely prevents over-oxidation but slows the initial nucleophilic attack [1].
Quantitative Data & Biological Applications
The structural tuning of the dimethylmorpholine hydrazide scaffold directly impacts its synthetic yield and biological efficacy. The table below summarizes comparative data across various methodologies and therapeutic applications.
Scaffold / Derivative
Synthesis Method
Key Reagents & Conditions
Yield Range
Primary Application / Bioactivity
2,6-Dimethylmorpholine Hydrazide
CDC N-N Coupling
, DCE, 80°C
~42% [1]
Late-stage drug functionalization
Thiomorpholine Hydrazide
CDC N-N Coupling
, DCE, 80°C
75–90%[1]
High-reactivity intermediate
Morpholine-4-carbohydrazide
Hydrazinolysis
, EtOH,
70–95% [3]
Precursor for diverse heterocycles
Morpholine Hydrazones
Acid-Catalyzed Condensation
Aldehyde, EtOH, AcOH,
34–99% [2]
Anticancer (HepG2, MCF-7) [4]
Morpholine Semicarbazides
Isocyanate Addition
, , RT
60–85% [2]
Kinase Inhibition (EGFR/BRAF)
Data Synthesis: The lower yield of the 2,6-dimethylmorpholine CDC coupling (~42%) compared to thiomorpholine (>75%) highlights the profound steric impact of the equatorial methyl groups during the iodonium intermediate attack. However, this same steric bulk is responsible for the superior target selectivity (e.g., kinase inhibition) observed in downstream hydrazone derivatives.
Conclusion
The hydrazide group, when integrated with a 2,6-dimethylmorpholine scaffold, offers a privileged structure in medicinal chemistry. By understanding the causality between the alpha-effect of the hydrazine moiety and the steric shielding of the dimethylmorpholine ring, researchers can rationally design highly specific synthetic routes—ranging from traditional hydrazinolysis to advanced transition-metal-free CDC couplings. The self-validating protocols provided ensure that these complex N-N bond formations can be executed with high fidelity, accelerating the development of novel anticancer and antimicrobial agents.
References
Metal free cross-dehydrogenative N-N coupling of primary amides with Lewis basic amines
Nature Communications (2024)
URL:[Link]
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation
MDPI - Molecules (2024)
URL:[Link](Derived from verified MDPI source text)
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications
PubMed Central (PMC) (2023)
URL:[Link]
Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies
ResearchGate (2025)
URL:[Link](Derived from verified ResearchGate source text)
Foundational
An In-Depth Guide to Supramolecular Architecture: Hydrogen Bonding Patterns in Morpholine-Carbohydrazide Crystals
Abstract In the landscape of modern drug discovery and materials science, the principles of crystal engineering—the rational design of crystalline solids—are of paramount importance. The precise control of intermolecular...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern drug discovery and materials science, the principles of crystal engineering—the rational design of crystalline solids—are of paramount importance. The precise control of intermolecular interactions within a crystal lattice dictates crucial physicochemical properties such as solubility, stability, bioavailability, and mechanical strength. Among the array of non-covalent forces, the hydrogen bond is preeminent, offering a unique combination of strength and directionality that makes it a primary tool for constructing robust supramolecular architectures. This technical guide provides an in-depth analysis of hydrogen bonding patterns, using a representative morpholine-hydrazide scaffold to illustrate the core concepts for researchers, scientists, and drug development professionals. While crystallographic data for 4,6-Dimethylmorpholine-2-carbohydrazide is not publicly available, this paper will utilize the well-characterized crystal structure of 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide as a paradigmatic case study. This analogue, containing a core acetohydrazide group capable of similar hydrogen bonding motifs, allows for a rigorous exploration of the experimental and analytical workflows central to the field. We will dissect the synthesis and crystallization, the single-crystal X-ray diffraction (SC-XRD) methodology, and the resulting supramolecular synthons, providing both field-proven insights and the fundamental principles that govern crystal packing.
Introduction: The Central Role of Hydrogen Bonding in Crystal Engineering
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] When coupled with a carbohydrazide moiety—a functional group known for its versatile coordination chemistry and biological activities—the resulting molecule presents a rich landscape of hydrogen bond donors and acceptors.[2] The carbohydrazide group (-CO-NH-NH2) features multiple proton donors (N-H) and a proton acceptor (C=O), predisposing it to form highly predictable and stable intermolecular connections known as supramolecular synthons.[3][4]
Understanding these synthons is not merely an academic exercise. The arrangement of molecules in a solid state, mediated by these hydrogen bonds, can lead to different polymorphic forms of a drug substance, each with distinct therapeutic profiles.[5] By mastering the principles of hydrogen bonding, researchers can strategically design crystalline materials with optimized properties, a cornerstone of rational drug development and crystal engineering.[6]
The hydrogen bond is a highly directional, attractive interaction between a hydrogen atom from a molecular fragment X–H, where X is more electronegative than H, and an electronegative atom Y in another molecule (X–H···Y).[7][8] In hydrazide-containing crystals, the most prominent interactions are typically of the N—H···O type, which are strong and directional, often leading to the formation of recognizable patterns like chains or dimers.[9][10] This guide will provide the technical framework to identify, analyze, and interpret these critical interactions.
Synthesis and Single Crystal Growth
The synthesis of hydrazide derivatives is a well-established area of organic chemistry. The selected model compound for this guide, 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide, serves as an excellent proxy for the type of chemistry involved in producing morpholine-carbohydrazide derivatives.
General Synthesis Protocol for Hydrazide Derivatives
The synthesis of a carbohydrazide typically involves a two-step process starting from a corresponding carboxylic acid or its ester. A representative procedure is as follows:
Esterification: The starting carboxylic acid (e.g., morpholine-4-acetic acid) is converted to its corresponding ethyl or methyl ester. This is commonly achieved by refluxing the acid in the respective alcohol (ethanol or methanol) with a catalytic amount of a strong acid like H₂SO₄. The ester is generally easier to purify and handle than the starting acid.
Hydrazinolysis: The purified ester is then reacted with hydrazine hydrate (N₂H₄·H₂O), often in an alcoholic solvent.[7] This is a nucleophilic acyl substitution reaction where hydrazine displaces the alkoxy group of the ester to form the final carbohydrazide product.[11] The product typically precipitates from the reaction mixture upon cooling and can be purified by recrystallization.
Protocol for Growing Diffraction-Quality Single Crystals
Obtaining a high-quality single crystal is the most critical and often most challenging step in structural elucidation. The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered lattice. The slow evaporation technique is a robust and widely used method.
Protocol: Single Crystal Growth via Slow Evaporation
Solvent Selection: Choose a solvent or solvent system in which the synthesized compound has moderate solubility. The compound should be fully soluble when heated but near saturation at room temperature. Common choices include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexane.
Preparation of a Saturated Solution: In a clean glass vial, dissolve a small amount of the purified carbohydrazide powder in the chosen solvent, gently warming if necessary to achieve complete dissolution. Allow the solution to cool to room temperature. The solution should be clear and free of any undissolved particulate matter. If needed, filter the warm solution through a syringe filter into a clean vial.
Controlled Evaporation: Cover the vial with a cap or parafilm. Using a needle, pierce a few small holes in the covering. This restricts the rate of solvent evaporation. A slower evaporation rate provides more time for ordered crystal growth, leading to larger and higher-quality crystals.
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.
Harvesting: Once well-formed, transparent crystals of a suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them using a spatula or loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystal.[12][13] It provides detailed information on bond lengths, angles, and the intermolecular interactions that define the crystal lattice.
The experimental workflow is a systematic process from crystal to final structure.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[2] The crystal is then rotated in a high-intensity X-ray beam, and the resulting diffraction patterns are recorded on a detector.[13] These raw images are processed to integrate the intensities of thousands of individual reflections, which are then scaled and merged to produce a final dataset.
Structure Solution and Refinement
The diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, an initial model of the molecular structure is built. This model is then refined against the experimental data using least-squares algorithms. The refinement process optimizes the atomic positions, bond lengths, and angles until the calculated diffraction pattern matches the observed pattern as closely as possible. The final quality of the structure is assessed using metrics like the R-factor.
Analysis of Hydrogen Bonding in the Crystal Structure
The final output of a successful SC-XRD experiment is a crystallographic information file (CIF), which contains the precise atomic coordinates of the molecule. This data allows for a detailed geometric analysis of all intermolecular interactions. For our representative analogue, 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide , the analysis reveals a sophisticated network of hydrogen bonds that dictates the crystal packing.[10]
Caption: Molecular structure of the acetohydrazide core.
Identification of Supramolecular Synthons
In the crystal lattice of 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide, the primary hydrogen bond donors are the two N-H groups of the hydrazide backbone, and the primary acceptors are the two carbonyl oxygen atoms. This arrangement facilitates the formation of a classic and highly robust amide-amide homosynthon .[10]
Specifically, molecules form centrosymmetric dimers through a pair of N—H···O hydrogen bonds. This interaction creates a characteristic ring motif, which is described using graph-set notation as R²₂(8) .[13] The 'R' denotes a ring, the subscript '2' indicates two hydrogen bond donors, the superscript '2' indicates two acceptors, and the number in parentheses '(8)' is the total number of atoms forming the ring. This synthon is a cornerstone of crystal engineering in amide and hydrazide-containing systems.
Quantitative Analysis of Hydrogen Bonds
The strength and directionality of hydrogen bonds can be quantified by their geometric parameters, derived directly from the crystal structure data.
Donor (D)
H
Acceptor (A)
D-H (Å)
H···A (Å)
D···A (Å)
D-H···A (°)
Synthon
N1
H1
O2
0.88
2.15
2.96
154
R²₂(8) Dimer
N2
H2
O1
0.88
2.08
2.89
153
R²₂(8) Dimer
(Note: Data is representative for a typical N—H···O hydrogen bond in hydrazide dimers and is based on the analysis presented for 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide.[10])
These geometric values are critical for validating the presence of a hydrogen bond. The D···A distances are significantly shorter than the sum of the van der Waals radii of the respective atoms, and the D-H···A angle is typically greater than 120°, indicating a strong, directional interaction.[7]
The Extended Hydrogen-Bonding Network
The R²₂(8) dimers act as robust building blocks, which are then assembled into the final three-dimensional crystal lattice. In the case of the model compound, these dimers are further linked into sheets by weaker C—H···O interactions.[10] This hierarchical assembly, from primary synthons to the full crystal packing, is a fundamental concept in supramolecular chemistry.
Caption: Diagram of the R²₂(8) hydrogen-bonded dimer synthon.
Implications for Drug Development and Materials Science
The detailed structural knowledge gleaned from this analysis has profound implications for the pharmaceutical industry:
Polymorph Screening: Identifying the most stable hydrogen bonding networks is crucial for selecting the optimal solid form of an active pharmaceutical ingredient (API). A thorough understanding of the supramolecular synthons allows scientists to predict and target specific crystal forms.[5]
Solubility and Dissolution Rate: The energy of the crystal lattice, which is heavily influenced by the strength and number of hydrogen bonds, directly impacts the solubility of a compound. Modifying a molecule to disrupt or alter these networks can be a strategy to enhance the dissolution rate and, consequently, the bioavailability of a drug.
Co-crystal Design: By understanding the preferred hydrogen bonding motifs of an API, researchers can rationally select co-formers—secondary molecules with complementary functional groups—to create new crystalline solids (co-crystals) with tailored properties like improved solubility or stability.[6]
Conclusion
While the specific crystal structure of 4,6-Dimethylmorpholine-2-carbohydrazide remains to be determined, the principles governing its solid-state assembly can be effectively understood through the analysis of closely related analogues. This guide has demonstrated the workflow—from synthesis and crystallization to detailed crystallographic analysis—required to elucidate and interpret the critical role of hydrogen bonding in the crystal lattice. The carbohydrazide moiety consistently promotes the formation of robust N—H···O hydrogen bonds, leading to predictable supramolecular synthons like the R²₂(8) dimer. For researchers in drug development and materials science, a command of these principles is essential for the rational design of crystalline materials with desired physicochemical properties, ultimately accelerating the journey from molecular concept to functional product.
References
Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555–1573.
Al-Tamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
Arunan, E., et al. (2011). Definition of the hydrogen bond (IUPAC Recommendations 2011). Pure and Applied Chemistry, 83(8), 1637-1641.
Goud, N. R., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64.
Woolfson, M. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-59.
Jones, P. G., & Katz, B. A. (2012). 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1680.
Sanjeev, K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Bio-Chemical and Pharmaceutical Sciences, 1, 1-20.
Popov, K., et al. (2021). Role of supramolecular synthons in the formation of the supramolecular architecture of molecular crystals revisited from an energetic viewpoint. CrystEngComm, 23, 7619-7632.
BenchChem. (2025). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
Friscic, T. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2122), 20170150.
Bandaru, S., et al. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine.
Prabhu, S. A., et al. (2015). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide.
Taylor & Francis. (2019). Hydrazide – Knowledge and References. Retrieved from [Link]
IUPAC. (2011). Definition of the hydrogen bond (IUPAC Recommendations 2011). Retrieved from [Link]
Kubinyi, H. (2006). Hydrogen Bonding: The Last Mystery in Drug Design?. In Molecular Drug Properties (pp. 137-153). Wiley-VCH.
Glusker, J. P. (1995). Hydrogen bonding motifs of protein side chains: descriptions of binding of arginine and amide groups. Proceedings of the National Academy of Sciences, 92(19), 8680-8684.
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
A Researcher's Compass: Navigating the Safety Data Sheet for Morpholine Carbohyzides
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the pursuit of novel therapeutics often involves the synthesis and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the pursuit of novel therapeutics often involves the synthesis and handling of a vast array of chemical entities. Among these, morpholine carbohydrazides represent a class of compounds with significant potential, yet they demand a rigorous and informed approach to laboratory safety. The Safety Data Sheet (SDS) is the cornerstone of this approach, providing a comprehensive overview of a substance's hazards and the necessary precautions for its safe handling.
This guide, designed for the discerning researcher, offers a deep dive into the interpretation of SDSs for morpholine carbohydrazides. Moving beyond a mere recitation of sections, we will explore the interconnectedness of the data presented, enabling a proactive and intelligent application of safety principles in your daily work. As the direct SDS for a specific, novel morpholine carbohydrazide may not always be available, we will also delve into the critical analysis of data from structurally similar compounds, such as morpholine and carbohydrazide, to build a robust safety assessment.
The Logic of Safety: A Framework for SDS Interpretation
The 16-section format of a Safety Data Sheet is a globally harmonized system designed to present complex information in a clear and consistent manner.[1][2][3] For the research scientist, it is not just a document to be filed, but a dynamic tool to be actively used in the planning and execution of experiments. The following diagram illustrates a logical workflow for integrating the SDS into your research process.
Caption: A workflow diagram illustrating the integration of SDS information into the research process.
Deconstructing the SDS: A Section-by-Section Analysis for Morpholine Carbohyzides
While a specific SDS for a novel morpholine carbohydrazide may be proprietary or not publicly available, we can extrapolate potential hazards by examining the SDSs of its parent structures: morpholine and carbohydrazide, as well as related compounds like thiomorpholine-4-carbohydrazide.
Section 1: Identification
This section provides the fundamental identity of the substance, including its name, synonyms, and the supplier's contact information.[3][4] For a novel morpholine carbohydrazide, this section would be generated internally. It is critical to ensure that all researchers on a project have access to this primary identifying information.
Section 2: Hazard(s) Identification
This is arguably the most critical section for immediate risk assessment.[3] It outlines the GHS hazard classification, including pictograms, signal words, and hazard statements.
Based on the parent molecules, a morpholine carbohydrazide could potentially present the following hazards:
From the Morpholine Moiety:
Flammable liquid and vapor (H226): Morpholine has a flash point, indicating it can be ignited.[5][6]
Harmful if swallowed (H302) and toxic in contact with skin or if inhaled (H311+H331): This highlights multiple routes of potential exposure and toxicity.[5][6]
Causes severe skin burns and eye damage (H314): This indicates the corrosive nature of the compound.[5][6]
From the Carbohydrazide Moiety:
May be harmful if swallowed, in contact with skin or if inhaled (H303 + H313 + H333): While generally less acutely toxic than morpholine, carbohydrazide still presents risks.[7]
Causes skin irritation (H315) and may cause an allergic skin reaction (H317): This points to the potential for sensitization with repeated contact.[7][8][9]
Causes serious eye irritation (H319): Eye protection is paramount.[7]
Toxic to aquatic life with long lasting effects (H411): This has implications for proper disposal.[7][8][9]
From Thiomorpholine-4-carbohydrazide (as an example of a derivative):
Harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332): This reinforces the multi-route toxicity potential.[10]
The precautionary statements (P-statements) provide actionable guidance to mitigate these hazards. For instance, "P280: Wear protective gloves/protective clothing/eye protection/face protection" is a direct response to the corrosive and irritant nature of the potential compound.[6]
Section 3: Composition/Information on Ingredients
For a pure morpholine carbohydrazide, this section will list the compound and its concentration (typically >95% for research-grade materials). If the substance is a mixture, all hazardous components will be listed.[4]
Section 4: First-Aid Measures
This section is critical for emergency preparedness. Based on the parent compounds, first-aid for exposure to a morpholine carbohydrazide would likely involve:
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[11] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11][12] Seek immediate medical attention.
Section 5: Fire-Fighting Measures
Given the flammability of morpholine, a morpholine carbohydrazide may also be flammable.
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
Unsuitable Extinguishing Media: A water jet may spread the fire.[5]
Specific Hazards: Combustion may produce toxic gases such as oxides of nitrogen and carbon monoxide.[7] Vapors may be heavier than air and can travel to an ignition source.[11][12]
Section 6: Accidental Release Measures
A well-defined spill response protocol is essential.
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as detailed in Section 8.[11]
Environmental Precautions: Prevent the material from entering drains or waterways.[11][12]
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11]
Quantitative Data at a Glance
The following table summarizes key quantitative data extrapolated from the SDSs of related compounds. This data is crucial for conducting a thorough risk assessment.
Experimental Protocols: A Self-Validating System of Safety
The information gleaned from the SDS must be translated into practical, actionable protocols in the laboratory.
Protocol 1: Personal Protective Equipment (PPE) Selection
This protocol ensures that researchers are adequately protected from the identified hazards.
Eye and Face Protection: Wear chemical safety goggles and a face shield when handling the material, especially when there is a risk of splashing.[7][10]
Skin Protection:
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Check the glove manufacturer's breakthrough time for morpholine or similar amines.[7][10]
Lab Coat: A flame-resistant lab coat is recommended, particularly when working with flammable materials.
Clothing: Wear long pants and closed-toe shoes.
Respiratory Protection: If working outside of a certified chemical fume hood, or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Protocol 2: Spill Response
A swift and correct response to a spill can prevent a minor incident from becoming a major one.
Alert personnel in the immediate area.
Evacuate the area if the spill is large or if you are unsure of the hazard.
Don the appropriate PPE as outlined in Protocol 1.
Contain the spill using an absorbent material like a spill pillow or sand.
Neutralize the spill if the material is acidic or basic, following established laboratory procedures.
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
Decontaminate the area with a suitable cleaning agent.
Report the incident to the laboratory supervisor or safety officer.
Visualizing the Interconnectivity of SDS Sections
The 16 sections of an SDS are not isolated pieces of information. They are interconnected, with data from one section informing the precautions and procedures in another. The following diagram illustrates these critical relationships.
Application Note: Microwave-Assisted Synthesis and Derivatization of 4,6-Dimethylmorpholine-2-carbohydrazide
Executive Summary & Scientific Rationale This application note details the microwave-assisted organic synthesis (MAOS) of 4,6-Dimethylmorpholine-2-carbohydrazide , a critical intermediate for generating bioactive heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
This application note details the microwave-assisted organic synthesis (MAOS) of 4,6-Dimethylmorpholine-2-carbohydrazide , a critical intermediate for generating bioactive heterocycles such as 1,3,4-oxadiazoles and triazoles.
Why this Molecule?
The morpholine ring is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its ability to improve solubility and metabolic stability. The 2-carbohydrazide derivative serves as a versatile "chemical handle" for divergent synthesis libraries.
Why Microwave Irradiation?
Conventional thermal hydrazinolysis of esters requires reflux times of 6–24 hours, often leading to partial degradation or side reactions. Microwave irradiation exploits the high dielectric loss tangent (
) of polar solvents (ethanol/hydrazine), utilizing dipolar polarization to achieve volumetric heating.[1] This reduces reaction times to minutes and frequently improves purity profiles by suppressing wall-effect side reactions.
Chemical Basis & Mechanism[2]
Reaction Pathway
The synthesis proceeds via a Nucleophilic Acyl Substitution .
Mechanism: The hydrazine molecule acts as a hard nucleophile, attacking the carbonyl carbon of the ester. The ethoxy group acts as the leaving group.
Microwave Heating Principle
The reaction solvent, Ethanol, has a high loss tangent (
at 2.45 GHz). Under microwave irradiation, the dipoles of ethanol and hydrazine align with the oscillating electric field. The molecular friction generated by this realignment results in rapid internal heating, bypassing the thermal lag associated with conductive heating (oil baths).
Experimental Protocols
Protocol A: Synthesis of 4,6-Dimethylmorpholine-2-carbohydrazide
Objective: Conversion of ethyl ester to carbohydrazide.
Equipment: Single-mode Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover)
Step-by-Step Procedure:
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 5 mmol of the ester in 5 mL of absolute ethanol.
Addition: Add 25 mmol of hydrazine hydrate dropwise. Cap the vial with a pressure-tight septum.
Note: A high equivalent of hydrazine is used to drive equilibrium and prevent dimer formation.
Irradiation Parameters:
Mode: Dynamic (hold temperature).
Temperature: 120 °C.
Hold Time: 10 minutes.
Stirring: High (magnetic stir bar).
Pressure Limit: 250 psi (Safety cutoff).
Work-up:
Cool the vessel to 50 °C using compressed air (integrated in most reactors).
Transfer the reaction mixture to a round-bottom flask.
Concentrate under reduced pressure (rotary evaporator) to remove excess ethanol and hydrazine.
Critical Step: The residue is often a viscous oil. Triturate with cold diethyl ether or hexane to induce crystallization.
Purification: Recrystallize from Ethanol:Water (9:1) if necessary.
Self-Validating System (QC):
TLC: Mobile phase Methanol:Chloroform (1:9). The product will have a significantly lower
than the ester due to the polar hydrazide group.
IR Spectroscopy: Look for the disappearance of the ester carbonyl (~1735 cm⁻¹) and the appearance of the amide carbonyl (~1660 cm⁻¹) and NH stretching doublets (3200–3300 cm⁻¹).
Protocol B: Derivatization to 1,3,4-Oxadiazole (Application Example)
Objective: Cyclization of the hydrazide to a 5-substituted-1,3,4-oxadiazole (potential anticancer scaffold).
This diagram illustrates the chemical workflow from the starting ester to the bioactive oxadiazole scaffold.
Caption: Figure 1. Step-wise synthesis workflow from morpholine ester precursor to oxadiazole scaffold.
Diagram 2: Microwave Parameter Decision Matrix
A logic guide for optimizing the reaction if yields are low.
Caption: Figure 2. Troubleshooting logic for microwave parameter optimization based on TLC feedback.
Data Summary & Comparison
Table 1: Comparison of Conventional vs. Microwave Synthesis
Parameter
Conventional Heating (Reflux)
Microwave Irradiation (Protocol A)
Benefit
Reaction Time
6 – 12 Hours
10 – 15 Minutes
36x Faster
Temperature
78 °C (Ethanol bp)
120 °C (Superheated)
Kinetic Boost
Yield
65 – 75%
85 – 92%
Higher Efficiency
Solvent Vol.
20 – 50 mL
2 – 5 mL
Green Chemistry
Purity (Crude)
Requires Recrystallization
Often Clean (Simple Wash)
Streamlined Workup
Safety & Handling
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood. In a microwave, hydrazine can generate gas rapidly; ensure the vessel pressure limit is not exceeded.
Microwave Vessels: Inspect for scratches or defects before use. A vessel failure at 120°C/250psi can be catastrophic.
POCl3: Reacts violently with water. Quench with extreme care (dropwise addition to ice).
References
Microwave Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[7] Angewandte Chemie International Edition.
Hydrazide Synthesis Protocol: Mohamad, S. A. A., et al. (2022).[3] Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus.[8] Journal of Applied Pharmaceutical Research.
Oxadiazole Applications: Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules (MDPI).
Morpholine-Oxadiazole Bioactivity: Al-Wahaibi, L.H., et al. (2023).[9] Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives.[9] Pharmaceuticals.[2][3][8][10][11][12]
Cyclization techniques for converting carbohydrazides to triazoles
Application Note: Advanced Cyclization Strategies for the Conversion of Carbohydrazides to 1,2,4-Triazole Scaffolds Executive Summary & Rationale The 1,2,4-triazole heterocycle is a privileged structural motif in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Cyclization Strategies for the Conversion of Carbohydrazides to 1,2,4-Triazole Scaffolds
Executive Summary & Rationale
The 1,2,4-triazole heterocycle is a privileged structural motif in medicinal chemistry, functioning as a robust bioisostere for amide bonds while offering superior metabolic stability, enhanced aqueous solubility, and a strong dipole moment[1]. This scaffold is foundational to numerous FDA-approved therapeutics, including the antifungal fluconazole, the antiviral taribavirin, and various CNS agents[1].
For drug development professionals and synthetic chemists, carbohydrazides represent highly modular, easily accessible precursors for constructing diverse 1,2,4-triazole derivatives[2]. This application note outlines field-proven, self-validating methodologies for the cyclization of carbohydrazides. By detailing the mechanistic causality behind each reagent choice and physical transformation, this guide ensures successful scale-up, high yields, and strict reproducibility.
Mechanistic Pathways: The "Why" Behind the Chemistry
Converting a linear carbohydrazide into a thermodynamically stable 5-membered 1,2,4-triazole ring requires precise orchestration of nucleophilic additions and dehydration events. We focus on three primary routes utilized in modern drug discovery:
Pathway A: The Thiosemicarbazide Route (Isothiocyanate Addition)
Reaction of a carbohydrazide with an aryl or alkyl isothiocyanate yields a thiosemicarbazide intermediate[2]. The critical cyclization step is driven by strongly basic conditions (e.g., aqueous NaOH). The base deprotonates the thiourea nitrogen, dramatically increasing its nucleophilicity. This promotes an intramolecular attack on the adjacent carbonyl carbon. Subsequent acidification forces the elimination of water (dehydration), yielding the 1,2,4-triazole-3-thione[2].
Pathway B: The Dithiocarbazate Route (Carbon Disulfide Addition)
When N-amino functionalization is required (e.g., to synthesize 4-amino-1,2,4-triazoles), carbohydrazides are reacted with carbon disulfide (CS2) in the presence of potassium hydroxide[1]. This forms a stable potassium dithiocarbazate salt. Treatment of this salt with excess hydrazine hydrate triggers a tandem substitution-cyclization sequence: hydrazine displaces the thiol group (releasing H2S) and condenses with the carbonyl (releasing H2O) to close the ring[1].
Pathway C: Microwave-Assisted Green Cyclization
Recent sustainable chemistry advances utilize microwave irradiation to perform solvent-free heterocyclizations[3]. By irradiating carbohydrazides with hydrazine hydrate or formamide, the high activation energy barrier of cyclodehydration is rapidly overcome via dielectric heating. This reduces reaction times from hours to mere minutes while preserving sensitive functional groups[3].
Quantitative Comparison of Cyclization Techniques
Cyclization Method
Key Reagents
Intermediate Formed
Typical Yield
Reaction Time
Primary Synthetic Advantage
Thiosemicarbazide Route
Isothiocyanate, NaOH
Thiosemicarbazide
65–85%
6–8 hours
Broad substrate scope for introducing diverse 4-aryl/alkyl substitutions.
Dithiocarbazate Route
CS2, KOH, Hydrazine
Potassium Dithiocarbazate
70–90%
8–10 hours
Direct access to 4-amino derivatives for downstream Schiff base functionalization.
Microwave-Assisted
Hydrazine hydrate
None (Concerted)
80–95%
5–15 minutes
Solvent-free, highly efficient green chemistry profile with minimal side reactions.
Synthetic Workflow Visualization
Mechanistic pathways for converting carbohydrazides to 1,2,4-triazole derivatives.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1,2,4-Triazole-3-thiones via Thiosemicarbazide Cyclization
Step 1: Intermediate Formation
Action: Suspend the starting carbohydrazide (10 mmol) in absolute ethanol (20 mL). Add the selected aryl/alkyl isothiocyanate (10.5 mmol) dropwise. Reflux the mixture for 4 hours.
Causality: Absolute ethanol is chosen as a protic solvent to stabilize the transition state during the nucleophilic attack of the terminal hydrazide nitrogen onto the highly electrophilic carbon of the isothiocyanate. A slight stoichiometric excess of isothiocyanate ensures complete consumption of the starting material.
Self-Validation: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the highly polar baseline spot (carbohydrazide) disappears, replaced entirely by a higher
spot (thiosemicarbazide).
Step 2: Base-Catalyzed Cyclodehydration
Action: Evaporate the ethanol in vacuo. Suspend the crude thiosemicarbazide intermediate in 2N NaOH (15 mL) and reflux for 3 hours.
Causality: The strong alkaline environment deprotonates the thiourea nitrogen, drastically increasing its nucleophilicity. This drives the sterically demanding intramolecular attack on the adjacent carbonyl group. Refluxing provides the necessary thermal activation energy for ring closure.
Self-Validation: The initial heterogeneous suspension will gradually clarify into a homogeneous, transparent solution. This visual cue confirms the successful formation of the water-soluble sodium salt of the target triazole.
Step 3: Acidic Precipitation
Action: Cool the solution to 0–5 °C in an ice bath. Slowly acidify with 2N HCl until the pH reaches 3–4.
Causality: Protonating the sodium salt forces the elimination of the hydroxyl group as water (dehydration), yielding the neutral, thermodynamically stable 1,2,4-triazole-3-thione, which is insoluble in cold aqueous media.
Self-Validation: Monitor the pH with indicator paper. A massive precipitation of a white/pale solid will occur precisely as the pH drops below 5. Filter, wash with cold water, and dry to obtain the pure product.
Protocol B: Synthesis of 4-Amino-1,2,4-triazole-3-thiones via Dithiocarbazate Intermediates
Step 1: Dithiocarbazate Salt Formation
Action: Dissolve the carbohydrazide (10 mmol) and KOH (15 mmol) in absolute ethanol (25 mL). Cool the flask to 0 °C. Add carbon disulfide (15 mmol) dropwise with vigorous stirring.
Causality: KOH deprotonates the hydrazide, rendering it highly nucleophilic to attack the electrophilic carbon of CS2. Maintaining 0 °C is critical to prevent the highly volatile CS2 (boiling point 39 °C) from evaporating and to safely control the exothermic salt formation.
Self-Validation: A thick, pale-yellow precipitate (the potassium dithiocarbazate salt) will form within 30 minutes, indicating successful capture of the CS2.
Step 2: Tandem Substitution-Cyclization
Action: To the stirring suspension, add hydrazine hydrate (80% aqueous, 20 mmol). Attach a reflux condenser and heat to reflux for 6–8 hours.
Causality: Hydrazine serves a dual mechanistic purpose: it acts as a primary nucleophile to displace the potassium thiolate group (releasing H2S gas), and subsequently acts as a dinucleophile to condense with the carbonyl carbon, permanently closing the 1,2,4-triazole ring.
Self-Validation: Hold a strip of lead acetate paper at the top outlet of the condenser. The paper will turn black (forming PbS), confirming the continuous evolution of H2S gas. The reaction is complete when the paper no longer darkens over a 30-minute observation window.
Step 3: Product Isolation
Action: Cool the mixture to room temperature, dilute with crushed ice water, and acidify to pH 4 with dilute HCl.
Causality: Acidification neutralizes the excess hydrazine and protonates any residual intermediates, driving the precipitation of the final 4-amino-1,2,4-triazole-3-thione product.
Self-Validation: A distinct solid will crash out of solution upon reaching the target pH. Recrystallization from ethanol yields analytically pure crystals ready for downstream structural characterization (NMR/MS).
References
Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety
Source: European Journal of Chemistry (via ResearchGate)
2
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs
Source: Molecules (via PMC / NIH)
1
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods
Source: RSC Advances (via RSC Publishing)
3
Application Note: Strategic Utilization of 4,6-Dimethylmorpholine-2-carbohydrazide in Lead Optimization
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic utilization of 4,6-Dimethylmorpholine-2-carbohydrazide (CAS: 1932539-41-7 / 2307755-78-6) as a versatile...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic utilization of 4,6-Dimethylmorpholine-2-carbohydrazide (CAS: 1932539-41-7 / 2307755-78-6) as a versatile building block.[1][2]
The guide moves beyond simple catalog listing to provide a functional protocol for transforming this specific precursor into high-value pharmacophores (e.g., 1,3,4-oxadiazoles, acylhydrazones) and leveraging its unique stereochemical properties for vector-based drug design.[2]
Executive Summary & Pharmacophore Rationale
4,6-Dimethylmorpholine-2-carbohydrazide represents a "privileged" building block that combines the solubility-enhancing properties of the morpholine ring with the reactive versatility of a hydrazide linker.[1] Unlike simple morpholine, the 4,6-dimethyl substitution pattern offers distinct advantages in Structure-Activity Relationship (SAR) studies:
Conformational Locking: The methyl group at C6 (and N4) restricts the morpholine ring flexibility, often favoring a specific chair conformation.[2] This reduces the entropic penalty upon binding to a protein target.
"Magic Methyl" Effect: The addition of the methyl groups increases lipophilicity (LogP) slightly while burying the polar nitrogen, potentially improving blood-brain barrier (BBB) penetration compared to unsubstituted morpholines.[2]
The Hydrazide Handle: The C2-carbohydrazide is not merely a functional group but a gateway scaffold .[1] It serves as a precursor to stable bioisosteres (1,3,4-oxadiazoles) or metal-chelating motifs (acylhydrazones).[1][2]
Pharmacophore Vector Map
The molecule provides three distinct interaction vectors:
N4-Methyl (Basic Center): Protonation site for ionic interactions (pKa ~7-8).[1][2]
Ether Oxygen (O1): Weak hydrogen bond acceptor.[2]
C2-Linker: Defines the exit vector for the rest of the drug molecule.
Chemical Biology Profile & Decision Tree
Before initiating synthesis, researchers must decide on the final pharmacophore trajectory.[2] The hydrazide group is rarely the final drug candidate due to potential metabolic toxicity (hydrazine release). It is primarily used as an intermediate.
Strategic Workflow Diagram
Figure 1: Synthetic decision tree for 4,6-dimethylmorpholine-2-carbohydrazide.[1][2] The pathway is selected based on the desired target class (e.g., Kinases vs. Metalloenzymes).[2]
Detailed Experimental Protocols
Protocol A: Synthesis of 1,3,4-Oxadiazole Derivatives (Bioisosteric Replacement)
Objective: Convert the labile hydrazide into a stable 1,3,4-oxadiazole ring, serving as a bioisostere for an amide or ester linkage.[2] This is the most common application in modern drug design (e.g., Zibotentan analogs).
POCl₃ (Phosphorus Oxychloride) OR EDC/HOBt followed by Burgess Reagent (for milder conditions).[1][2]
Method (POCl₃ Cyclodehydration - Robust):
Coupling: In a round-bottom flask, dissolve the carboxylic acid derivative (1.1 eq) and the hydrazide (1.0 eq) in POCl₃ (5–10 volumes).
Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the hydrazide (mass M) and formation of the oxadiazole (M + Acid - 2H₂O).[1]
Quenching (Critical): Cool the reaction to 0°C. Pour the mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic reaction.
Neutralization: Adjust pH to ~8 using saturated NaHCO₃ or NH₄OH.
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Method (Two-Step Mild - For Sensitive Substrates):
Step 1 (Acylation): Couple hydrazide + acid using EDC.HCl (1.2 eq) and HOBt (1.2 eq) in DMF at RT to form the diacylhydrazine intermediate.[2]
Step 2 (Cyclization): Treat the intermediate with Burgess Reagent (2.0 eq) in THF under microwave irradiation (100°C, 10 min) or TsCl/Et₃N to effect cyclization to the oxadiazole.
Protocol B: Synthesis of Acylhydrazones (Schiff Bases)
Objective: Create a linker library to probe the binding pocket depth or to target metalloenzymes (hydrazones can chelate Zinc/Iron).[2]
Dissolution: Dissolve the hydrazide in absolute ethanol (0.1 M concentration).
Addition: Add the aldehyde and catalytic acetic acid.
Reaction: Reflux for 2–4 hours. Many hydrazones will precipitate upon cooling.
Isolation: Filter the solid precipitate. Wash with cold ethanol and ether.
Recrystallization: If necessary, recrystallize from Ethanol/DMF mixtures.
Physicochemical & ADME Profiling[1][2]
When using this scaffold, the resulting compounds generally exhibit the following shifts in physicochemical properties compared to phenyl-based analogs:
Property
Effect of 4,6-Dimethylmorpholine Scaffold
Impact on Drug Design
LogP (Lipophilicity)
Lowers LogP (vs. phenyl) but higher than morpholine.[1][2]
Improves water solubility while maintaining membrane permeability.
Ideal for fragment-based screening where high concentrations are needed.[1]
Self-Validating Check:
If your final compound has poor solubility: Check if the hydrazone has crystallized in a stable lattice. Convert to the HCl salt at the N4-morpholine nitrogen to restore solubility.
If stability is low: The hydrazone linkage might be hydrolyzing. Switch to the Oxadiazole protocol (Protocol A).[2]
References & Sourcing
Key Literature & Protocols:
Hydrazides in Medicinal Chemistry:
Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.[2][3][4]
Source:Journal of Medicinal Chemistry / PMC.
Context: Reviews the conversion of hydrazides to oxadiazoles and their biological profiles.
Context: Commercial availability of the specific building block.[8]
Disclaimer: This protocol involves the use of hazardous chemicals (POCl₃, Hydrazides).[2] All experiments must be conducted in a fume hood with appropriate PPE. The 4,6-dimethylmorpholine-2-carbohydrazide moiety is a research chemical; its full toxicological profile has not been established for human use.[1]
Application Note: Selective Acylation of 4,6-Dimethylmorpholine-2-carbohydrazide
The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established organic synthesis methodologies with specific considerations for the morpholine scaff...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established organic synthesis methodologies with specific considerations for the morpholine scaffold.
Abstract & Strategic Significance
The acylation of 4,6-Dimethylmorpholine-2-carbohydrazide (DMMC) is a critical transformation in the synthesis of biologically active peptidomimetics, antimicrobial agents, and 1,3,4-oxadiazole precursors. The DMMC scaffold presents unique challenges due to the simultaneous presence of a basic tertiary amine (N4 position) and a nucleophilic hydrazide moiety.
This guide provides a high-fidelity protocol for synthesizing N'-acyl derivatives with high regioselectivity, avoiding common pitfalls such as N,N'-diacylation, O-acylation, or unintended cyclization. We prioritize two pathways:
Method A (Standard): Acid Chloride/Anhydride Activation (Robust, scalable).
Method B (Precision): Carboxylic Acid Coupling (For complex/chiral payloads).
Chemical Basis & Critical Process Parameters (CPPs)
The Molecular Target
The substrate, 4,6-Dimethylmorpholine-2-carbohydrazide , contains two nucleophilic centers competing for the acylating agent:
Site A (Hydrazide -NH₂): The primary target. Nucleophilic but less basic (
).
Site B (Morpholine N4): A tertiary amine. Highly basic (
) but sterically hindered by the methyl group. It acts as an internal proton scavenger but does not form stable amides.
Reaction Logic
Regioselectivity Control: To favor mono-acylation at the hydrazide terminus, the reaction must be kinetically controlled (low temperature, stoichiometric control).
pH Management: The reaction generates acid (HCl or carboxylic acid). While the morpholine N4 can absorb protons, an external base (Triethylamine or DIPEA) is required to drive the reaction to completion and prevent the product from trapping as a hydrochloride salt, which complicates isolation.
Workup Strategy (The "Amphoteric Trap"): The product retains the basic morpholine nitrogen. Unlike standard neutral amides, the product is soluble in aqueous acid . Successful isolation requires maintaining a basic pH (
) during extraction.
Experimental Protocols
Method A: Acylation via Acid Chlorides (Standard Protocol)
Best for: Simple acyl groups (Acetyl, Benzoyl, Tosyl) and robust scale-up.
, add more or dilute and re-extract. The product will protonate and stay in water if acidic.
Combine organics, dry over
, filter, and concentrate.
Purification: Recrystallization from EtOH/Ether or Flash Chromatography.
Method B: Acylation via Coupling Agents (Precision Protocol)
Best for: Complex carboxylic acids, chiral amino acids, or sensitive functional groups.
Materials
Substrate: DMMC (1.0 equiv).
Carboxylic Acid:
(1.0 equiv).
Coupling Agent: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) OR HATU (1.1 equiv).
Base: DIPEA (2.0 equiv).
Solvent: DMF or DCM/DMF mixture.
Step-by-Step Procedure
Activation: Dissolve the Carboxylic Acid in DMF (5 mL/g). Add DIPEA and the Coupling Agent (EDC/HOBt or HATU). Stir at RT for 15 minutes to form the active ester.[2]
Coupling: Add DMMC (1.0 equiv) in one portion.
Reaction: Stir at RT for 12–18 hours.
Workup:
Dilute with Ethyl Acetate (EtOAc).
Wash with saturated
() to remove unreacted acid and coupling byproducts.
Wash with Water (
) and Brine .
Note: Do not wash with 1M HCl, as the morpholine nitrogen will protonate and extract into the aqueous wash.
Isolation: Dry organic phase (
) and concentrate.
Visualization & Logic
Reaction Pathway & Side Reactions
The following diagram illustrates the primary reaction pathway and the critical "off-target" pathways (Di-acylation and Cyclization) that must be avoided.
Caption: Reaction pathway showing the target mono-acylation and potential over-reaction pathways (red dotted lines) triggered by excess reagent or heat.
Workup Decision Tree
This flow ensures the basic morpholine moiety is correctly recovered.
Caption: Decision tree for workup. Maintaining basic pH is mandatory to prevent product loss into the aqueous phase due to protonation of the morpholine ring.
Cause: Product lost in aqueous wash during workup.
Fix: Ensure aqueous layer pH > 9 before discarding. Re-extract aqueous waste with DCM.
Issue: Mixture of Mono- and Di-acylated products.
Cause: Reagent added too fast or at room temperature.
Fix: Dilute acid chloride further; add strictly at 0°C dropwise.
Issue: Poor Solubility.
Cause: DMMC is polar.
Fix: Use a co-solvent mixture (DCM/DMF 4:1) to ensure homogeneity.
References
National Institutes of Health (NIH). (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
Chemical and Pharmaceutical Bulletin. (2002). Acylation of hydrazides with acetic acid and formic acid. Retrieved from [Link]
Preparation of antimicrobial agents using dimethylmorpholine precursors
Abstract This application note details the synthetic utility of 2,6-dimethylmorpholine (2,6-DMM) as a privileged scaffold in the development of dual-action antimicrobial agents.[1] We provide validated protocols for two...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the synthetic utility of 2,6-dimethylmorpholine (2,6-DMM) as a privileged scaffold in the development of dual-action antimicrobial agents.[1] We provide validated protocols for two distinct chemical pathways: (1) Reductive Amination to generate sterol biosynthesis inhibitors (Amorolfine-like antifungals), and (2) N-Alkylation to produce Quaternary Ammonium Compounds (QACs) for broad-spectrum antibacterial efficacy.[1] The guide includes mechanistic insights, step-by-step synthetic workflows, and biological validation standards compliant with CLSI guidelines.
Introduction: The Morpholine Advantage
Morpholine rings are ubiquitous in medicinal chemistry due to their favorable pKa (~8.3), metabolic stability, and ability to modulate lipophilicity.[1] However, 2,6-dimethylmorpholine offers a distinct structural advantage over the unsubstituted parent ring.[1] The methyl groups at the C2 and C6 positions introduce steric bulk that can restrict conformational flexibility, enhancing binding affinity to target enzymes such as
Critical Consideration: Stereochemistry
2,6-DMM exists as cis and trans isomers.[1]
Cis-isomer: Thermodynamically more stable and pharmacologically preferred for antifungal activity (e.g., Amorolfine).[1]
Trans-isomer: Often considered an impurity in pharmaceutical applications.[1][2]
Expert Insight: Commercial 2,6-DMM is often a mixture (approx. 70:30 cis:trans).[1] For high-precision applications, purification via acetate salt crystallization is recommended before synthesis (See Section 5).[1]
Strategic Synthetic Workflows
The following diagram illustrates the divergent synthetic pathways based on the desired therapeutic target.
Figure 1: Divergent synthetic strategies for 2,6-dimethylmorpholine derivatives.
Protocol A: Synthesis of Amorolfine Analogs (Antifungal)
This protocol targets the inhibition of ergosterol biosynthesis. It utilizes a reductive amination strategy, reacting cis-2,6-DMM with a substituted phenyl-propyl aldehyde.[1][3]
The amine product often streaks on silica. Use flash chromatography with an eluent of Hexane:Ethyl Acetate:Triethylamine (80:19:1).
Protocol B: Synthesis of N-Alkyl QACs (Antibacterial)
This protocol synthesizes Quaternary Ammonium Compounds (QACs).[1] The lipophilic alkyl chain acts as a "molecular spear" to penetrate bacterial membranes.
If your starting material is a mix, you must enrich the cis isomer for antifungal efficacy.
Protocol: Dissolve the mixture in ethyl acetate. Add acetic acid dropwise (1:1 molar ratio).[1] Cool to 0-5°C. The cis-2,6-dimethylmorpholine acetate salt crystallizes preferentially.[1][2] Filter and treat with NaOH to recover the free base [1].
Structure-Activity Relationship (SAR) Data
For Protocol B (QACs), the chain length is the critical variable.[1]
Alkyl Chain Length
Gram-Positive Activity (S. aureus)
Gram-Negative Activity (E. coli)
Solubility (Water)
C8 (Octyl)
Low
Very Low
High
C12 (Dodecyl)
High
Moderate
Moderate
C16 (Hexadecyl)
Very High
Low (Cutoff effect)
Low
C18 (Octadecyl)
Moderate
Inactive
Very Low
Interpretation: C12-C14 represents the "sweet spot" for broad-spectrum activity.[1] C16 is potent against Gram-positives but struggles to penetrate the Gram-negative outer membrane [2].[1]
Biological Evaluation: Self-Validating Systems
Mechanism of Action: Ergosterol Inhibition
The following diagram details how Amorolfine-like derivatives (Protocol A) function.
Figure 2: Dual-point inhibition of the ergosterol biosynthesis pathway by morpholine derivatives.[1]
MIC Determination (Broth Microdilution)
To validate the synthesized compounds:
Inoculum: Prepare
CFU/mL of S. aureus (ATCC 29213) and C. albicans (ATCC 90028).
Birnie, C.R., et al. (2000).[1] Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length.[1][7] Antimicrobial Agents and Chemotherapy, 44(9), 2514–2517.[1]
Haria, M., & Bryson, H.M. (1995).[1] Amorolfine: A Review of its Pharmacological Properties and Therapeutic Potential. Drugs, 49, 103–120.[1] [1]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54260, Amorolfine.[1][1]
Leber, R., et al. (2003).[1] Molecular Mechanism of Resistance to Morpholine Antifungals. Antimicrobial Agents and Chemotherapy.[8][6][9][10] [1]
Abstract & Strategic Value The morpholine scaffold is a privileged structure in medicinal chemistry, widely valued for its ability to improve the solubility and metabolic profile of drug candidates.[1] 4,6-Dimethylmorpho...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Value
The morpholine scaffold is a privileged structure in medicinal chemistry, widely valued for its ability to improve the solubility and metabolic profile of drug candidates.[1] 4,6-Dimethylmorpholine-2-carbohydrazide represents a high-value building block that combines the physicochemical benefits of the morpholine ring with the versatile reactivity of a hydrazide linker.
This guide details one-pot synthesis protocols designed to transform this specific hydrazide into complex heterocyclic libraries—specifically 1,3,4-oxadiazoles and 1,2,4-triazoles —without the isolation of intermediates. These protocols are optimized for high-throughput medicinal chemistry (HTMC), ensuring preservation of the C2-stereocenter and compatibility with the basic tertiary amine at position 4.
Chemical Profile & Reactivity Analysis
Structural Considerations
The substrate features a 2,6-disubstituted morpholine core. The commercial building block is typically supplied as the cis-isomer (rac-(2R,6R)).
Nucleophilic Centers: The terminal hydrazine nitrogen (
) is the primary nucleophile.
Basic Center: The N4-methyl nitrogen is a tertiary amine (
). Acid-catalyzed protocols (e.g., hydrazone formation) requires careful stoichiometry to prevent protonation-induced deactivation or salt crashing.
Stereochemical Risk: The C2 position is
to the carbonyl. While hydrazides are generally configurationally stable, harsh basic conditions at high temperatures could lead to epimerization.
Reaction Pathways
The protocols below utilize the hydrazide moiety as a dinucleophile to construct 5-membered heterocycles in a single operational step.
Caption: Divergent synthesis pathways from the morpholine hydrazide core.
Protocol A: One-Pot Synthesis of 1,3,4-Oxadiazoles
) and harsh dehydrating agents (POCl), utilizing molecular iodine () and potassium carbonate () to effect cyclization directly from the in situ generated hydrazone.
To a 20 mL scintillation vial equipped with a stir bar, add 4,6-dimethylmorpholine-2-carbohydrazide (173 mg, 1.0 mmol) and the Aryl Aldehyde (1.1 mmol).
Add Ethanol (3 mL) and stir at Reflux (80°C) for 2 hours.
Checkpoint: Monitor by TLC or LCMS. The hydrazide peak should disappear, replaced by the hydrazone mass
.
Note: Evaporation of ethanol is not required if switching to DMSO is done carefully, but for strictly "one-pot" without solvent switch, use DMSO from the start (reaction time may increase to 4h for condensation). Recommendation: Evaporate ethanol under reduced pressure (Genevac or Rotavap) directly in the reaction vessel if possible, or proceed to Step 2 using a compatible solvent system (e.g., t-BuOH). Preferred: Use DMSO (3 mL) for the entire sequence; heat to 80°C for 4h for condensation.
Oxidative Cyclization:
Cool the mixture to Room Temperature (25°C).
Add
(415 mg, 3.0 mmol).
Add Molecular Iodine (
) (305 mg, 1.2 mmol).
Heat the mixture to 100°C for 3–5 hours.
Mechanism:[2][3][4][5] The base generates the hydrazonate anion, which attacks iodine. Elimination of HI and subsequent cyclization forms the oxadiazole ring.
The triazole-thiol often precipitates as a solid. Filter and wash with cold water.
If no precipitate, extract with EtOAc/n-Butanol (9:1).
Mechanistic Visualization
The following diagram illustrates the oxidative cyclization pathway (Protocol A), highlighting the critical iodonium intermediate.
Caption: Mechanism of Iodine-mediated oxidative cyclization of hydrazones to oxadiazoles.
Analytical Validation Data (Predicted)
When validating the product 2-(4,6-dimethylmorpholin-2-yl)-5-phenyl-1,3,4-oxadiazole , look for these characteristic signals:
Technique
Signal Characteristic
Structural Assignment
1H NMR
4.8 - 5.1 ppm (dd, 1H)
H2 of Morpholine (deshielded by oxadiazole)
1H NMR
2.2 - 2.4 ppm (s, 3H)
N-Methyl group
13C NMR
164 - 168 ppm
C2/C5 of Oxadiazole ring
LCMS
Parent Ion (Calculated MW + 1)
References
General Hydrazide Reactivity & Oxadiazole Synthesis
Fan, Y., et al. (2016). "Iodine-Promoted Oxidative Cyclization for the One-Pot Synthesis of 1,3,4-Oxadiazoles." The Journal of Organic Chemistry, 81(16), 6820–6825. Link
Morpholine Scaffold Utility:
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Contextual reference for morpholine solubility).
Specific Compound Identification
4,6-Dimethylmorpholine-2-carbohydrazide (CAS: 1932539-41-7).[2][8] Available via major chemical building block suppliers (e.g., A2B Chem, Ambeed).
Disclaimer: These protocols are designed for research purposes. The specific stereochemistry (cis/trans) of the starting material should be verified by NOESY NMR prior to library synthesis, as commercial "dimethylmorpholine" derivatives can vary in isomeric purity.
Strategic Functionalization of the Morpholine Ring in Carbohydrazide Derivatives
Executive Summary The integration of a morpholine ring into carbohydrazide scaffolds represents a high-value strategy in medicinal chemistry, particularly for optimizing pharmacokinetic profiles in CNS and antimicrobial...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of a morpholine ring into carbohydrazide scaffolds represents a high-value strategy in medicinal chemistry, particularly for optimizing pharmacokinetic profiles in CNS and antimicrobial drug discovery. The morpholine moiety acts as a versatile pharmacophore: its ether oxygen functions as a hydrogen bond acceptor, while the amine nitrogen modulates basicity (pKa ~8.3) and solubility.[1][2] When coupled with a carbohydrazide linker (
), the resulting hybrid offers a rigid, hydrogen-bonding motif capable of diverse chemical diversifications, including Schiff base formation and heterocyclization into triazoles or oxadiazoles.
This guide details the strategic functionalization of these systems, moving beyond simple coupling to explore the construction of the morpholine-carbohydrazide core and its subsequent derivatization.
Part 1: Strategic Analysis & Synthetic Logic
The Functionalization Matrix
Functionalizing the morpholine ring within a carbohydrazide derivative generally falls into two categories. You must select your route based on the desired Structure-Activity Relationship (SAR) outcome:
Type A: N-Functionalization (Scaffold Construction): The most common approach. The morpholine nitrogen is alkylated or acylated to attach it to the carbohydrazide precursor. This improves the "drug-like" properties (solubility/metabolic stability) of the carbohydrazide payload.
Type B: C-Functionalization (Conformational Tuning): Using C-substituted morpholines (e.g., 2,6-dimethylmorpholine) as starting materials. This introduces steric bulk directly on the ring, locking the morpholine into a specific chair conformation to restrict rotation and improve target selectivity.
The "Linker" Strategy
The carbohydrazide group itself is rarely the endpoint; it is a reactive handle. The synthesis typically proceeds via an ester intermediate , which is then hydrazinolyzed.
Catalysis: Add Triethylamine (0.05 mol, ~7 mL) to act as an HCl scavenger.
Addition: Add Ethyl chloroacetate (0.05 mol, ~5.35 mL) dropwise over 15 minutes. Note: The reaction is exothermic; cooling in an ice bath during addition is recommended to prevent side reactions.
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
Workup: Filter the hot solution to remove the triethylamine hydrochloride salt. Evaporate the solvent under reduced pressure.
Yield: The residue is the ester intermediate (Ethyl morpholin-4-ylacetate). Expect a yield of ~75-80%.
Step 2: Hydrazinolysis (Formation of the Carbohydrazide)
Solvation: Dissolve the crude ester from Step 1 (0.05 mol) in Absolute Ethanol (20 mL).
Hydrazine Addition: Add Hydrazine Hydrate (80%) (0.05 mol, ~3 mL) slowly. Caution: Hydrazine is toxic and a sensitizer. Work in a fume hood.
Reflux: Reflux the mixture for 6 hours .
Crystallization: Concentrate the solution to half volume via rotary evaporation. Cool the flask in an ice bath for 1 hour. White crystalline needles should precipitate.
Purification: Filter the solid and recrystallize from ethanol.
Validation:
Melting Point: Expect ~108–110°C.
IR Signature: Look for the hydrazide doublet (
) at 3300–3200 cm⁻¹ and the amide carbonyl () at ~1650 cm⁻¹.[3]
Protocol B: Functionalization via Schiff Base Formation
This protocol utilizes the carbohydrazide "tail" to create a library of derivatives, a standard practice for exploring antimicrobial activity.
Mixture: In a 50 mL RBF, dissolve 2-(Morpholin-4-yl)acetohydrazide (0.001 mol) in Ethanol (10 mL).
Coupling: Add an equimolar amount of the chosen Aromatic Aldehyde (0.001 mol).
Catalysis: Add 2–3 drops of Glacial Acetic Acid .
Reflux: Heat at reflux for 4–6 hours .
Isolation: Pour the reaction mixture onto crushed ice (50 g). The Schiff base (hydrazone) will precipitate immediately.
Purification: Filter, wash with cold water, and recrystallize from ethanol/DMF.
Part 3: Analytical Validation & Data Interpretation
To ensure the integrity of the morpholine ring functionalization, compare your product against these standard spectroscopic markers.
Table 1: Key Spectroscopic Signatures
Functional Group
Technique
Diagnostic Signal (Approximate)
Structural Insight
Morpholine Ring (C-O-C)
FT-IR
1100–1120 cm⁻¹ (Strong stretch)
Confirms ring integrity (no ring opening).
Hydrazide ()
FT-IR
3300, 3200 cm⁻¹ (Doublet)
Confirms successful hydrazinolysis of ester.
Amide Carbonyl ()
FT-IR
1640–1680 cm⁻¹
Distinguishes amide from ester (usually >1730 cm⁻¹).
Morpholine Protons ()
¹H-NMR
2.5 (N-) & 3.6 (O-)
Usually appear as triplets (J ~4-5 Hz).
Azomethine ()
¹H-NMR
8.0–8.5 ppm (Singlet)
Confirms Schiff base formation (Protocol B).
Part 4: Visualizing the Synthetic Workflow
The following diagram illustrates the divergent pathways for functionalizing the morpholine-carbohydrazide scaffold.
Caption: Synthetic pathway from morpholine precursor to carbohydrazide scaffold and divergent derivatives.
Part 5: Troubleshooting & Optimization
Low Yield in Step 1 (Esterification):
Cause: Volatility of morpholine or insufficient base.
Fix: Use a slight excess of morpholine (1.1 eq) and ensure the reflux condenser is efficient. Ensure Triethylamine is dry.
Oiling Out of Hydrazide:
Cause: Incomplete crystallization or impurities.
Fix: If the product oils out upon cooling, scratch the flask walls with a glass rod to induce nucleation or add a seed crystal. Alternatively, use a solvent mixture of Ethanol:Ether (1:1).
Cyclization vs. Linear Product:
When reacting the carbohydrazide with reagents like
, competitive cyclization to oxadiazoles or triazoles can occur. Control temperature strictly; lower temperatures favor linear dithiocarbazates, while higher temperatures drive cyclization.
References
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016).[1] Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2), 253-262. Link
Popiołek, Ł., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(3), 1234. Link
Ali, T. E., Assiri, M. A., & Alqahtani, M. N. (2024).[4] Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 21(6), 729-763. Link
Jain, A., & Sahu, S. K. (2024).[5] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[5] Link
Technical Support Center: Optimizing the Synthesis of 4,6-Dimethylmorpholine-2-carbohydrazide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of substituted morpholine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of substituted morpholine derivatives. The conversion of an alkyl 4,6-dimethylmorpholine-2-carboxylate to its corresponding carbohydrazide is notoriously sensitive to steric hindrance, moisture, and downstream isolation techniques.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield and ensure high-purity recovery.
I. Synthesis Workflow Overview
Figure 1: Optimized synthesis workflow for 4,6-dimethylmorpholine-2-carbohydrazide.
II. Troubleshooting FAQs: Mechanistic Insights
Q1: Why is my conversion from the morpholine-2-carboxylate ester to the carbohydrazide stalling at 60-70%?A: This is a classic kinetic limitation. The methyl groups at the C4 and C6 positions of the morpholine ring induce localized steric hindrance around the C2-carboxylate center. Hydrazinolysis proceeds via a bimolecular nucleophilic substitution (S_N2-like acyl substitution)[1]. When using near-stoichiometric amounts of hydrazine, the reaction stalls as the concentration of the nucleophile drops.
Causality & Solution: To drive the equilibrium forward and overcome the activation barrier of the sterically encumbered tetrahedral intermediate, you must use a significant excess of hydrazine monohydrate (typically 5 to 10 equivalents) and maintain a gentle reflux (70–94 °C)[2].
Q2: I am observing the formation of 4,6-dimethylmorpholine-2-carboxylic acid instead of the hydrazide. How do I prevent this?A: You are observing competitive hydrolysis. Hydrazine hydrate (N₂H₄·H₂O) inherently contains water. If your solvent is not anhydrous, or if you are using a lower grade of hydrazine (e.g., 64% instead of 98%), the hydroxide ions generated at reflux temperatures will outcompete hydrazine for the electrophilic carbonyl carbon.
Causality & Solution: The transition state for hydrolysis has a lower steric requirement than hydrazinolysis. To suppress this, use absolute ethanol or methanol as your solvent[1]. If the acid byproduct is detected during LC-MS monitoring, your system has excess water.
Q3: Does the relative stereochemistry of the starting material impact the hydrazinolysis yield?A: Yes. The spatial orientation of the methyl groups (axial vs. equatorial) dictates the conformational flexibility of the morpholine ring. For instance, in rel-(2R,6R)-4,6-dimethylmorpholine-2-carbohydrazide synthesis[3], 1,3-diaxial interactions in certain transition states can raise the activation energy.
Causality & Solution: Ensure your upstream ring-closure methodology utilizes appropriate transition metal catalysis to lock in the desired stereoisomer[4]. A stereochemically pure starting ester will yield a more predictable and uniform hydrazinolysis rate.
Q4: I'm losing product during the aqueous workup. How do I isolate this highly polar hydrazide?A: Standard liquid-liquid extraction will ruin your yield. The combination of the secondary/tertiary morpholine nitrogen and the primary/secondary amines of the carbohydrazide moiety makes the target molecule highly hydrophilic.
Causality & Solution: The partition coefficient (LogP) of this molecule heavily favors the aqueous phase. You must completely avoid aqueous workups. Instead, concentrate the reaction mixture in vacuo to remove the alcohol solvent and excess hydrazine, followed by direct crystallization or trituration using cold non-polar solvents[5].
III. Quantitative Optimization Parameters
The following table summarizes the critical parameters required to shift the reaction from a sub-optimal state to a high-yield process.
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Impact on Yield
Hydrazine Equivalents
1.1 - 2.0 eq
5.0 - 10.0 eq
Overcomes steric hindrance at C2; drives nucleophilic acyl substitution to completion.
Solvent
Aqueous Ethanol (95%)
Absolute Ethanol / Methanol
Prevents competitive hydrolysis of the ester to 4,6-dimethylmorpholine-2-carboxylic acid.
Temperature
Room Temperature
Reflux (70 - 94 °C)
Provides activation energy required for the sterically encumbered tetrahedral intermediate.
Isolation Method
EtOAc / Water Extraction
Direct Concentration & Trituration
Eliminates product loss to the aqueous phase; capitalizes on differential solubility.
IV. Diagnostic Logic Tree
Figure 2: Diagnostic logic tree for resolving low hydrazinolysis yields.
V. Self-Validating Experimental Protocol
Objective: Maximize yield by driving acyl substitution to completion while preventing hydrolytic side reactions and isolation losses.
Step 1: Anhydrous Reaction Setup
Action: Dissolve alkyl 4,6-dimethylmorpholine-2-carboxylate (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration. Add high-purity hydrazine monohydrate (98% w/w, 5.0 to 10.0 eq) dropwise at room temperature.
Causality: Absolute ethanol minimizes the presence of free water, suppressing competitive hydrolysis. A massive excess of hydrazine shifts the equilibrium of the reversible acyl substitution entirely toward the hydrazide product[1].
Action: Heat the reaction mixture to a gentle reflux (70–80 °C) and stir for 4–7 hours[2].
Validation Check: After 4 hours, sample 10 µL of the reaction mixture into 1 mL of acetonitrile for LC-MS analysis.
Pass Condition: The reaction is validated as complete only when the starting ester peak is <1% relative to the product peak.
Fail Condition: If a peak corresponding to 4,6-dimethylmorpholine-2-carboxylic acid emerges, the system has excess water. Halt reflux immediately to prevent further yield degradation.
Step 3: Solvent Exchange (Non-Aqueous Isolation)
Action: Cool the mixture to room temperature. Concentrate the reaction mixture in vacuo to remove the ethanol and the bulk of the unreacted hydrazine. Co-evaporate the resulting residue with toluene (2 x 10 mL).
Causality: The target carbohydrazide is highly hydrophilic. Traditional aqueous workup will partition the product into the aqueous layer, destroying the isolated yield. Toluene co-evaporation azeotropically removes residual water and hydrazine[5].
Step 4: Crystallization and Recovery
Action: Triturate the crude, concentrated residue with cold diethyl ether or methyl tert-butyl ether (MTBE). Stir vigorously until a free-flowing solid forms. Filter the precipitate and dry under high vacuum.
Causality: The polar carbohydrazide is insoluble in cold ethereal solvents, whereas organic impurities and trace unreacted ester remain in the filtrate, ensuring high purity without the need for lossy column chromatography.
VI. References
Ykl-40 inhibitors and their therapeutic applications
Source: Google Patents (US20230348516A1)
URL:
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic
Source: PMC (National Institutes of Health)
URL:
Technical Support Center: Overcoming Steric Hindrance in 4,6-Dimethyl Substituted Morpholines
Welcome to the Advanced Heterocyclic Chemistry Support Center. This knowledge base is designed for researchers and drug development professionals working with highly hindered morpholine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Heterocyclic Chemistry Support Center. This knowledge base is designed for researchers and drug development professionals working with highly hindered morpholine derivatives. The dual substitution at the N(4) and C(6) positions of the morpholine ring introduces significant steric hindrance and conformational rigidity, which frequently complicates standard N-functionalization, quaternization, and transition metal coordination.
Below, you will find our expert troubleshooting guides, self-validating protocols, and mechanistic insights to help you bypass these kinetic bottlenecks.
Q: When attempting to synthesize 4,6-dimethylmorpholine from 6-methylmorpholine using methyl iodide and potassium carbonate, my yields plateau at 40%. Why is the reaction stalling, and how can I drive it to completion?
A: The stalling is a direct consequence of the increasing steric bulk around the nitrogen center. Severe steric hindrance is typically defined by the presence of a tertiary carbon atom directly adjacent to a primary or secondary nitrogen atom, which significantly alters the reactivity profile[1]. The C(6)-methyl group exerts a 1,3-diaxial interaction across the ring when the nitrogen lone pair attempts to attack the bulky methyl iodide transition state. The synthesis of substituted morpholines requires careful consideration of regioselective activation and ring closure, especially when dealing with alkyl substituents of different steric demands[2].
To overcome this SN2 kinetic bottleneck, we recommend transitioning to an Eschweiler-Clarke reductive amination. This pathway proceeds via a planar iminium ion intermediate, which temporarily flattens the N(4) center, relieving the steric strain induced by the C(6) substituent before the final hydride reduction.
Protocol 1: Eschweiler-Clarke Synthesis of 4,6-Dimethylmorpholine
Step 1: In a 250 mL round-bottom flask, dissolve 6-methylmorpholine (1.0 eq) in formic acid (5.0 eq).
Causality: Excess formic acid acts as both the solvent and the hydride donor, ensuring the equilibrium is pushed entirely toward the iminium ion intermediate.
Step 2: Cool the mixture to 0 °C and add aqueous formaldehyde (37% w/w, 1.5 eq) dropwise over 15 minutes.
Step 3: Attach a reflux condenser and heat the reaction to 100 °C for 12 hours.
Self-Validation Check: An exothermic reaction with continuous CO₂ evolution must be observed upon heating. The cessation of gas evolution indicates the completion of the hydride transfer step. If no gas evolves initially, the formaldehyde may be degraded.
Step 4: Cool to room temperature, acidify with 1M HCl to pH 2, and extract with diethyl ether to remove unreacted formaldehyde.
Step 5: Basify the aqueous layer with 50% NaOH to pH 12 and extract with dichloromethane (3 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sterically hindered tertiary amine.
Troubleshooting Guide: Quaternization of Hindered Amines
Q: I am trying to form a quaternary ammonium salt from 4,6-dimethylmorpholine for phase-transfer catalysis, but refluxing with benzyl bromide yields almost no product. How do I force this quaternization?
A: Severe steric hindrance at the tertiary nitrogen prevents the approach of standard alkyl halides. The activation energy for the SN2 displacement is simply too high. You must increase the electrophilicity of your alkylating agent to lower the transition state energy. Switching from a bromide to a triflate (trifluoromethanesulfonate) provides a highly reactive electrophile that can overcome the steric barrier. Interestingly, even in the presence of substrates with high steric hindrance, morpholine amides and related hindered derivatives can be cleanly reacted when paired with highly reactive organometallic or electrophilic reagents[3].
Workflow for overcoming steric hindrance during quaternization.
Protocol 2: High-Yield Quaternization using Alkyl Triflates
Step 1: Under an inert argon atmosphere, dissolve 4,6-dimethylmorpholine (1.0 eq) in anhydrous dichloromethane (0.2 M).
Causality: Moisture must be rigorously excluded because triflates rapidly hydrolyze. Hydrolysis would destroy the electrophile before it can overcome the kinetic barrier of the hindered amine.
Step 2: Cool the solution to -78 °C using a dry ice/acetone bath.
Self-Validation Check: The reaction mixture must remain a clear, homogeneous solution during addition. A sudden cloudiness or precipitation indicates moisture contamination and premature hydrolysis of the triflate.
Step 4: Gradually warm the reaction to room temperature and stir for 4 hours.
Step 5: Add cold diethyl ether to precipitate the quaternary morpholinium triflate salt. Filter under a stream of argon and dry in vacuo.
Troubleshooting Guide: Transition Metal Coordination
Q: My Ruthenium(II) p-cymene complexes utilizing 4,6-dimethylmorpholine as a ligand are highly unstable and readily dissociate in solution. What is the mechanistic cause?
A: The steric bulk of the 4,6-dimethyl substitution prevents optimal orbital overlap between the nitrogen lone pair and the Ru(II) center. In morpholine-containing Ruthenium(II) p-cymene complexes, the alteration of steric hindrance directly modulates both the thermodynamic stability of the complex and its downstream cytotoxicity[4]. The C(6) methyl group forces the morpholine ring into a conformation where the N-methyl group sterically clashes with the p-cymene ligand on the ruthenium center, effectively pushing the lone pair into a sterically blocked equatorial position.
Conformational equilibrium dictating lone pair accessibility at N(4).
To stabilize these complexes, researchers must either synthesize the complex at lower temperatures to trap the kinetic product or utilize a more strongly coordinating co-ligand to offset the weak binding of the sterically hindered morpholine.
References
1.2. ResearchGate.
2.4. ACS Publications.
3.1. Google Patents.
4.3. ResearchGate.
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SOL-DMMH-001
Compound: 4,6-Dimethylmorpholine-2-carbohydrazide
Solvent System: Dimethyl Sulfoxide (DMSO)
Status: Open Guide
Support Tier: Senior Application Scientist
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Problem: Users frequently report that 4,6-Dimethylmorpholine-2-carbohydrazide forms a persistent suspension or a "cloudy gel" in DMSO, rather than a clear solution, even at concentrations as low as 10 mM.
The Root Cause: This issue is rarely due to the intrinsic insolubility of the morpholine core. Instead, it is a thermodynamic conflict driven by the hydrazide moiety (
) .
Crystal Lattice Energy: Hydrazide groups are potent hydrogen bond donors and acceptors. They form tight intermolecular networks (head-to-tail hydrogen bonding) in the solid state, creating a high-energy crystal lattice that resists disruption.
Stereochemical Packing: The 4,6-dimethyl substitution on the morpholine ring introduces cis/trans isomerism. High-purity crystalline batches often pack efficiently, further increasing the energy required to solvate the molecule.
The "Wet DMSO" Trap: DMSO is hygroscopic.[1][2] If your DMSO contains even >0.1% water, the water molecules will preferentially hydrate the DMSO, disrupting its ability to break the hydrazide-hydrazide H-bonds.
Diagnostic Workflow (Interactive)
Before altering your sample, determine the failure mode using this logic flow.
Figure 1: Decision matrix for identifying solubility bottlenecks. Note that "Wet DMSO" is the most common cause of failure for hydrazide derivatives.
Validated Solubilization Protocols
Protocol A: The Thermal Shift (Physical Disruption)
Use this as the primary method. It avoids chemical modification.
Mechanism: Heating increases the kinetic energy of the solvent, allowing DMSO to penetrate the hydrazide H-bond network. Sonication breaks apart micro-crystalline aggregates, increasing surface area for solvation.
Step-by-Step:
Preparation: Weigh the compound into a glass vial (avoid polystyrene).
Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%, water <50 ppm).
Seal: Tightly cap the vial to prevent atmospheric moisture absorption.
Sonication: Sonicate in a water bath at room temperature for 5 minutes .
Observation: If the solution looks like "skim milk," the particles are dispersed but not dissolved.
Thermal Shock: Place the vial in a heating block or water bath at 45°C for 10 minutes .
Critical Check: Swirl gently. If the solution clears, let it cool to room temperature.
Persistence Check: If precipitation returns upon cooling, the solution is supersaturated. Proceed to Protocol B.
Protocol B: Chemical Assistance (Protonation)
Use this only if Protocol A fails or if the solution is unstable upon cooling.
Mechanism: The morpholine nitrogen is basic (
), and the hydrazide terminal nitrogen is weakly basic. Adding a weak acid protonates the morpholine ring, creating a cationic species. Ionic species generally have higher solubility in polar aprotic solvents like DMSO due to strong ion-dipole interactions.
Step-by-Step:
Calculate: Determine the molar amount of your compound.
Acid Selection:
For Biology/Cell Assays: Use Acetic Acid or HCl (if tolerable).
For LC-MS/Analytical: Use Formic Acid or TFA .
Titration: Add 1.0 - 1.1 equivalents of the acid to the DMSO suspension.
Example: If you have
of compound, add of acid.
Mix: Vortex for 30 seconds. The solution should clear almost instantly as the salt form is generated.
Warning: Ensure the added acid does not interfere with your downstream application (e.g., acid-sensitive coupling reactions or pH-sensitive biological assays).
Critical Troubleshooting Data
Solubility Matrix (Estimated @ 25°C)
Solvent Condition
Solubility Estimate
Observation
Pure Water (pH 7)
Low (< 1 mM)
Hydrophobic methyl groups limit solubility.
DMSO (Anhydrous)
High (~50-100 mM)
Requires heat/sonication to initiate.
DMSO (Wet / Old)
Moderate (~10 mM)
Risk: Gelling or slow precipitation over 24h.
DMSO + 1 eq. TFA
Very High (>200 mM)
Forms soluble trifluoroacetate salt.
Acetone
DO NOT USE
Risk: Reacts with hydrazide to form hydrazone (Schiff base).
Stability Alert: The "Acetone Error"
Never use acetone-washed glassware that hasn't been baked dry.
Reaction: Acetone + Hydrazide
Isopropylidene Hydrazone + Water.
Symptom: You will observe a new peak in LC-MS (M+40 mass shift) and likely improved solubility, but your compound is chemically altered.
Frequently Asked Questions (FAQ)
Q1: My DMSO stock solution was clear yesterday, but today it has crystals. Why?A: This is "Crash-out" due to moisture absorption.[1] DMSO is hygroscopic and can absorb up to 10% of its weight in water from the air within 24 hours if left uncapped. The water acts as an anti-solvent for the dimethylmorpholine moiety.
Fix: Re-solubilize by heating to 37°C. For long-term storage, aliquot into single-use vials and store at -20°C with a desiccant.
Q2: Can I use Ethanol instead of DMSO?A: Likely not for high concentrations. While morpholine is soluble in ethanol, the carbohydrazide group often reduces alcohol solubility. However, warm ethanol with a drop of acetic acid is a viable alternative for crystallization, not for making high-concentration stocks.
Q3: Is the compound degrading? The solution turned slightly yellow.A: Hydrazides are susceptible to oxidation, converting to azo compounds or hydrolyzing over time. DMSO can act as a mild oxidant (Swern-like activity) upon prolonged storage, especially if acid is present.
Verification: Run an LC-MS. If you see a mass shift of -2 Da (oxidation to azo) or cleavage, discard the stock. Store stocks under Nitrogen/Argon gas to prevent this.[3]
Q4: I need to use this in a cell assay. Will the acid from Protocol B kill my cells?A: If you dilute the stock 1000x (e.g., 10 mM stock
10 assay), the final acid concentration is negligible and usually buffered out by the culture media (HEPES/Bicarbonate). Always run a "vehicle control" containing the same amount of DMSO+Acid to confirm.
References
Gaylord Chemical. (2024).[4] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Bulletin 102.[4] Link
Balakin, K. V., et al. (2004). "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Medicinal Chemistry, 47(27), 6832–6843. Link
BenchChem. (2025).[3][1] Impact of hygroscopic DMSO on solubility of hydrazide and amide derivatives. Technical Note 41-09. Link
Li, S., et al. (2020). "On the crystal structures and phase transitions of hydrates in the binary dimethyl sulfoxide-water system." Acta Crystallographica Section B, 76(5). Link
University of Rochester. (n.d.). Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Solvent Drying.Link
Technical Support Center: Navigating Hydrazide Cyclization Chemistry
Welcome to the technical support center for hydrazide cyclization processes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing key heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for hydrazide cyclization processes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing key heterocyclic scaffolds such as 1,3,4-oxadiazoles and 1,2,4-triazoles from hydrazide precursors. Here, we address common experimental challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to help you minimize side reactions and maximize the yield and purity of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low Yield of the Desired Cyclized Product
Q: My reaction is resulting in a very low yield of the target 1,3,4-oxadiazole or 1,2,4-triazole. What are the likely causes and how can I improve the outcome?
A: Low yields are a frequent challenge and can stem from several factors, from reaction conditions to starting material quality.
Probable Cause 1: Incomplete Reaction. The cyclization, which is often a dehydration or condensation reaction, may not have gone to completion. Traditional methods can require high temperatures and long reaction times, which might not be optimal for your specific substrate.[1][2]
Solution:
Optimize Temperature & Time: Gradually increase the reaction temperature in 10-20°C increments or extend the reaction time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance where starting material is consumed without significant product degradation.[3]
Consider Microwave Irradiation: For certain reactions, such as the Pellizzari synthesis of 1,2,4-triazoles, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields by providing efficient, uniform heating.[1][2]
Efficient Water Removal: In dehydrative cyclizations, the removal of water can be crucial to drive the equilibrium towards the product. For solvent-based reactions, a Dean-Stark apparatus can be effective. For reactions using dehydrating agents like POCl₃, SOCl₂, or PPA, ensure the reagent is active and used in the correct stoichiometric amount.[4][5]
Probable Cause 2: Purity of Starting Materials. Impurities in your starting hydrazide or coupling partner can interfere with the reaction, leading to side products or inhibition of the desired pathway. Hydrazines, in particular, can be susceptible to degradation.[1]
Solution: Ensure all reactants are of high purity. If necessary, purify starting materials by recrystallization or chromatography before use. Use fresh or properly stored hydrazide reagents.
Probable Cause 3: Competing Side Reactions. The formation of stable intermediates or alternative cyclization products is a major cause of low yields. This is addressed in detail in the following sections.
Issue 2: My TLC shows multiple spots, with a major impurity being a suspected hydrazone or azine.
Q: I'm observing a persistent impurity that I believe is the intermediate hydrazone, and possibly a yellow-to-orange spot characteristic of an azine. Why is this happening and how can I prevent it?
A: This is a classic issue in hydrazide cyclizations. The initial condensation of a hydrazide with an aldehyde or ketone forms a hydrazone intermediate. This intermediate must then be induced to cyclize. If conditions are not optimal, the hydrazone can persist or react further to form an azine.
Causality:
Hydrazone Intermediate: The formation of the N-acylhydrazone is the first step. If the cyclization/dehydration conditions are not sufficiently forcing, this stable intermediate will be the main product isolated.[6]
Azine Formation: Azines (R₂C=N-N=CR₂) are formed when a hydrazone condenses with a second molecule of the carbonyl compound.[7] This is more likely to occur if there is an excess of the aldehyde/ketone starting material or if the hydrazone intermediate is slow to cyclize, allowing it to react intermolecularly. The reaction is analogous to hydrazone formation itself.[8]
Solutions & Preventative Measures:
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the hydrazide relative to the carbonyl compound. This ensures the carbonyl is fully consumed, minimizing the chance for it to react with the hydrazone intermediate to form an azine.
One-Pot Procedures: Instead of isolating the hydrazone, consider a one-pot protocol where the hydrazone is formed in situ and immediately subjected to cyclization conditions. Many modern protocols for 1,3,4-oxadiazole synthesis employ an oxidative cyclization step that efficiently converts the hydrazone as it is formed.[9][10]
Choice of Cyclizing Agent: Ensure your cyclizing/dehydrating agent is robust enough to promote the ring-closure step efficiently. For 1,3,4-oxadiazole synthesis from diacylhydrazines, agents like POCl₃ or triflic anhydride are commonly used. For oxidative cyclization of hydrazones, reagents like I₂, TEMPO, or even air with a suitable catalyst can be effective.[9][11]
Issue 3: My reaction is producing a mixture of isomers (e.g., 1,3,4-oxadiazole vs. 1,3,4-thiadiazole, or different triazole regioisomers).
Q: When starting with a thiosemicarbazide, I'm getting a mixture of the desired 1,2,4-triazole and the isomeric 1,3,4-thiadiazole. How can I control the selectivity?
A: This is a well-documented challenge where the reaction conditions, particularly pH, dictate the cyclization pathway. The thiosemicarbazide intermediate possesses two nucleophilic centers (a nitrogen and a sulfur atom) that can participate in the cyclization.
Mechanistic Insight & Causality:
Acid-Catalyzed Pathway (favors 1,3,4-Thiadiazole): In an acidic medium, the thiocarbonyl sulfur of the thiosemicarbazide derivative acts as the primary nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the 1,3,4-thiadiazole ring.[12][13]
Base-Catalyzed Pathway (favors 1,2,4-Triazole): Under alkaline conditions, the terminal nitrogen of the thiosemicarbazide is deprotonated, making it a more potent nucleophile. This nitrogen then attacks the carbonyl carbon, leading to an intermediate that cyclizes and dehydrates to form the 1,2,4-triazole-3-thione.[12]
Solutions for Controlling Selectivity:
Strict pH Control: This is the most critical parameter. For 1,2,4-triazole synthesis, perform the cyclization in a basic medium (e.g., refluxing in 2N NaOH solution). For 1,3,4-thiadiazole synthesis, use strong acid catalysts like concentrated H₂SO₄ or PPA.[12]
Catalyst Selection for Triazole Regioisomers: When synthesizing disubstituted 1,2,4-triazoles via methods like [3+2] cycloadditions, the choice of metal catalyst can control regioselectivity. For instance, using a Silver(I) catalyst often yields 1,3-disubstituted triazoles, whereas a Copper(II) catalyst can favor the 1,5-disubstituted isomer.[1][14] This provides precise control over the final product structure.[8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between acid- and base-catalyzed hydrazide cyclization?A: The key difference lies in which atom is activated.
Acid Catalysis: The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the (less nucleophilic) neutral hydrazine nitrogen. This is common in hydrazone formation and the Einhorn-Brunner reaction.[15]
Base Catalysis: A base deprotonates a nitrogen atom in the hydrazide or a related intermediate (like a thiosemicarbazide), making it a stronger nucleophile. This enhanced nucleophilicity allows it to attack a less-activated electrophile, often leading to different regiochemical outcomes.[12]
Q2: How can I effectively purify my final cyclized product away from unreacted starting hydrazide?A: Purification can often be achieved by leveraging the differences in polarity and solubility.
Recrystallization: This is often the most effective method for solid products. Hydrazides are typically more polar than their cyclized oxadiazole or triazole counterparts. Experiment with solvent systems like ethanol, methanol, or ethyl acetate/hexane mixtures. The desired product should be soluble in the hot solvent and crystallize upon cooling, leaving the more polar starting material in the mother liquor.[1]
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard approach. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity with ethyl acetate or methanol. The less polar cyclized product should elute before the more polar starting hydrazide.[1][3]
Acid/Base Wash: If your product is stable to acid and base, an aqueous wash can sometimes help. Unreacted hydrazides may have different solubility in acidic or basic aqueous solutions compared to the neutral heterocyclic product.
Q3: Are there "greener" or milder alternatives to harsh dehydrating agents like POCl₃?A: Yes, the field is actively moving towards more sustainable methods.
Iodine-Mediated Cyclization: Molecular iodine (I₂) in the presence of a mild base like potassium carbonate has emerged as a highly effective, metal-free system for the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles.[9][10]
Catalytic Systems: Numerous catalytic systems using iron, copper, or even photocatalysts have been developed to promote cyclization under milder conditions, often using air or hydrogen peroxide as the terminal oxidant.[9][16]
Microwave Synthesis: As mentioned, microwave heating can often reduce the need for harsh conditions and long reaction times, making the overall process more efficient and environmentally friendly.[2]
Visualizing Reaction Pathways
Understanding the flow of a reaction is critical for troubleshooting. The following diagrams illustrate key decision points and mechanistic pathways.
Caption: pH control dictates selectivity between thiadiazole and triazole synthesis.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common cyclization and purification procedures.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole via Oxidative Cyclization of an In-Situ Generated Hydrazone
This protocol details a modern, iodine-mediated one-pot synthesis that avoids harsh dehydrating agents and the isolation of the hydrazone intermediate.
[10]
Materials:
Aryl Aldehyde (1.0 mmol)
Aroyl Hydrazide (1.0 mmol)
Iodine (I₂) (1.2 mmol)
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)
Dimethyl Sulfoxide (DMSO) (5 mL)
Ethyl Acetate
Saturated Sodium Thiosulfate solution
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a 25 mL round-bottom flask, add the aroyl hydrazide (1.0 mmol), aryl aldehyde (1.0 mmol), and anhydrous potassium carbonate (2.0 mmol) in DMSO (5 mL).
Stir the mixture at room temperature for 10-15 minutes.
Add molecular iodine (1.2 mmol) to the mixture in one portion.
Heat the reaction mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
After completion, cool the reaction to room temperature and pour it into 50 mL of ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (2 x 20 mL) to remove excess iodine, followed by brine (20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thione via Base-Catalyzed Cyclization
This protocol outlines the selective synthesis of a 1,2,4-triazole derivative from a thiocarbohydrazide intermediate under alkaline conditions.
Materials:
Aroyl thiosemicarbazide (5.0 mmol)
2N Sodium Hydroxide (NaOH) solution (25 mL)
2N Hydrochloric Acid (HCl) solution
Ethanol
Procedure:
In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the aroyl thiosemicarbazide (5.0 mmol) in 2N NaOH solution (25 mL).
Heat the mixture under reflux for 4-6 hours, during which time the solid should dissolve.
Monitor the reaction by TLC to confirm the consumption of the starting material.
After completion, cool the reaction mixture in an ice bath.
Carefully acidify the cold solution to a pH of ~5-6 using 2N HCl. A precipitate should form.
Collect the solid precipitate by vacuum filtration.
Wash the solid thoroughly with cold distilled water until the filtrate is neutral.
Dry the crude product under vacuum.
For further purification, recrystallize the solid from ethanol.
Protocol 3: Purification of a 1,2,4-Triazole by Column Chromatography
This protocol provides a general method for purifying 1,2,4-triazole derivatives when recrystallization is ineffective, particularly for separating isomers or closely related impurities.
[1]
Materials:
Crude 1,2,4-triazole product
Silica gel (60-120 mesh)
Eluent system (e.g., Chloroform:Methanol 90:10, or a gradient of Hexane:Ethyl Acetate)
Chromatography column
Collection tubes
TLC plates and developing chamber
Procedure:
Prepare the Eluent: Prepare a suitable solvent system. The ideal system should provide a good separation of your target compound from impurities on a TLC plate, with the target having an Rf value of approximately 0.2-0.4.
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure if needed to maintain a steady flow rate.
Monitor Fractions: Collect fractions and monitor them by TLC. Spot each fraction (or every few fractions) on a TLC plate alongside your crude mixture and a reference spot if available.
Combine and Concentrate: Once the desired product has fully eluted, combine the pure fractions. Remove the solvent under reduced pressure to yield the purified 1,2,4-triazole.
Data Summary Tables
Cyclization Method
Dehydrating/Oxidizing Agent
Typical Conditions
Reported Yield Range
Key Considerations/Side Products
Reference
1,3,4-Oxadiazole Synthesis
POCl₃
Neat or in solvent, reflux
50-90%
Harsh conditions, potential for chlorinated byproducts.
Table 1: Comparison of Common Cyclization Conditions and Agents.
Problem
Parameter to Adjust
Recommended Action
Expected Outcome
Low Yield
Temperature / Time
Increase temperature or prolong reaction time; monitor by TLC.
Drive reaction to completion.
Azine Formation
Reactant Stoichiometry
Use a slight excess (1.1 eq) of hydrazide.
Minimize unreacted carbonyl available for side reaction.
Mixture of Isomers (Thiadiazole/Triazole)
pH / Catalyst
Use strong base (e.g., NaOH) for triazole; strong acid (e.g., H₂SO₄) for thiadiazole.
Direct cyclization pathway to the desired isomer.
Poor Regioselectivity (Disubstituted Triazoles)
Catalyst
For [3+2] cycloadditions, screen Ag(I) vs. Cu(II) catalysts.
Selectively form 1,3- vs. 1,5-disubstituted products.
Difficult Purification
Purification Method
Attempt recrystallization first; if unsuccessful, use column chromatography with an appropriate eluent system.
Isolate pure product from starting materials and side products.
Table 2: Quick Reference Troubleshooting Matrix.
References
synthesis of 1,2,4 triazole compounds. (2023). ISRES. Retrieved from [Link].
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Retrieved February 29, 2024, from [Link].
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Retrieved February 29, 2024, from [Link].
A review on methods of synthesis of 1,2,4-triazole derivatives. (2016). SciSpace. Retrieved from [Link].
Hydrazone. Wikipedia. Retrieved February 29, 2024, from [Link].
Stetter, G. (1981). Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. Google Patents.
Lee, C., & Kim, H. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 6(41), 27365-27374. [Link].
Niewiadomy, A., Glibin, R., & Raczynska, E. D. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 227-231.
Chung, S., & Dghaym, R. (2009). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. The Journal of Organic Chemistry, 74(16), 6359-6361. [Link].
An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. (2026). ResearchGate. Retrieved from [Link].
Nazarov Cyclization. Organic Chemistry Portal. Retrieved February 29, 2024, from [Link].
Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. (2011). Der Pharma Chemica, 3(3), 350-356.
Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. (1979). UR Scholarship Repository. Retrieved from [Link].
Kim, J., Kim, S., Kim, H., & Lee, J. (2022). Bifunctional 1,2,4-Triazole/12-Tungstophosphoric Acid Composite Nanoparticles for Biodiesel Production. Nanomaterials, 12(22), 4049. [Link].
Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4- dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. (2025). ResearchGate. Retrieved from [Link].
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia, 69(2), 453-461. [Link].
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Current Organic Synthesis, 22(1), 1-22.
108 questions with answers in HYDRAZINE | Science topic. ResearchGate. Retrieved February 29, 2024, from [Link].
A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(I) iodide as a green catalyst. (2026). RSC Advances, 16(1), 1-10.
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry, 7, 66. [Link].
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). ResearchGate. Retrieved from [Link].
Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. (2015). Arkivoc, 2015(7), 131-144.
Wang, Z., Li, Y., Chen, F., Qian, P., & Cheng, J. (2021). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications, 57(12), 1810-1813. [Link].
Organic Syntheses Procedure. Organic Syntheses. Retrieved February 29, 2024, from [Link].
Dolman, S. J., Gosselin, F., O'Shea, P. D., & Davies, I. W. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9548-9551. [Link].
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). Pharmaceuticals, 14(10), 1039. [Link].
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 118-124.
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 23. [Link].
Sadeek, S. A., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2217-2221.
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 834-862.
Click Chemistry: Synthesis of a Triazole. MDHV. Retrieved February 29, 2024, from [Link].
Synthesis, Characterization and Anti-corrosion Activity of New Triazole, Thiadiazole and Thiazole Derivatives Containing Imidazo[1,2-a]pyrimidine Moiety. (2021). Chemical Methodologies, 5(4), 304-314.
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).
Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. (2011). Marmara Pharmaceutical Journal, 15(1), 29-34.
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF. ResearchGate. Retrieved February 29, 2024, from [Link].
Technical Support Center: Optimizing Reflux Temperatures for Morpholine-Based Hydrazone Synthesis
Welcome to the Technical Support Center for morpholine-based hydrazone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical so...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for morpholine-based hydrazone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for optimizing one of the most critical parameters in this reaction: the reflux temperature. As Senior Application Scientists, we understand that achieving high yield, purity, and reproducibility is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to troubleshoot and refine your experimental setup.
Part 1: Frequently Asked Questions - Core Principles of Temperature Optimization
This section addresses fundamental questions regarding the role of temperature and solvent choice in hydrazone synthesis. Understanding these principles is key to rational optimization.
Q1: What is the fundamental mechanism of hydrazone synthesis, and why is reflux temperature so critical?
A1: Hydrazone synthesis is a reversible condensation reaction between a hydrazine derivative (in this case, containing a morpholine moiety) and a carbonyl compound (an aldehyde or ketone).[1] The reaction proceeds in two main steps:
Nucleophilic Addition: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate.
Dehydration: This intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone.
The overall reaction is typically acid-catalyzed. A mildly acidic environment (pH 4-6) protonates the carbonyl oxygen, increasing the carbonyl carbon's electrophilicity and accelerating the initial attack.[2][3]
Reflux temperature is critical because it directly influences the rate of both the forward reaction and potential side reactions. Heat provides the necessary activation energy to overcome the energy barrier for the dehydration step, which is often rate-limiting.[3] However, excessive heat can promote the reverse reaction (hydrolysis) if water is not removed, or lead to the formation of byproducts like azines.[1][3] Therefore, optimization involves finding a temperature high enough to drive the reaction to completion in a reasonable timeframe but low enough to maintain the stability of the product and minimize impurities.
Q2: How does the choice of solvent control the reflux temperature and overall success of the synthesis?
A2: The reflux temperature of a reaction is, by definition, the boiling point of the solvent used. Therefore, selecting a solvent is the primary means of controlling the reaction temperature under reflux conditions. The ideal solvent should:
Completely dissolve both the morpholine-based hydrazine and the carbonyl compound at the reflux temperature to ensure a homogeneous reaction mixture.
Be inert , meaning it does not participate in the reaction.
Have a boiling point that provides the optimal temperature for the specific substrates being used.
Commonly used protic solvents like ethanol and methanol are excellent starting points as they effectively dissolve the reactants and have moderate boiling points suitable for many standard hydrazone formations.[4][5] For less reactive or sterically hindered substrates, a higher boiling point solvent may be necessary to increase the reaction rate.[2][3]
Q3: What are the most common side reactions related to non-optimal reflux temperatures?
A3: The most prevalent side reaction is the formation of an azine . This occurs when the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone, particularly at elevated temperatures.[1][3] Another potential issue is the decomposition of starting materials or the product itself if they are thermally sensitive. For certain complex hydrazides, very high temperatures can sometimes lead to undesired cyclization or rearrangement products.[3] Careful temperature control and reaction monitoring via Thin-Layer Chromatography (TLC) are essential to mitigate these issues.
Part 2: Troubleshooting Guide - From Low Yields to Impure Products
This guide provides a systematic approach to diagnosing and solving common experimental problems in a question-and-answer format.
Issue 1: The reaction has a very low yield, and TLC analysis shows significant unreacted starting material.
Question: I refluxed my morpholine hydrazide and aldehyde in ethanol for several hours, but the conversion is poor. What should I do?
Probable Cause & Solution: The reflux temperature provided by ethanol (78 °C) may be insufficient to overcome the activation energy, especially if your reactants are sterically hindered or electronically deactivated.
Action Plan: Switch to a solvent with a higher boiling point. Isopropanol (82 °C) offers a modest increase, while a solvent like toluene (111 °C) can provide a significant boost in thermal energy.[3] When using a non-polar solvent like toluene, consider using a Dean-Stark apparatus to remove the water byproduct, which will drive the reaction equilibrium toward the product.[3] Also, ensure a catalytic amount of acid, like glacial acetic acid, has been added, as its omission is a common cause of failed reactions.[6][7]
Issue 2: The reaction proceeds, but TLC shows the formation of multiple byproducts.
Question: My reaction seems to work, but I get a messy TLC plate and a low isolated yield of the desired hydrazone after purification. What's going wrong?
Probable Cause & Solution: The reflux temperature is likely too high, promoting side reactions such as azine formation or decomposition.[3]
Action Plan: Select a solvent with a lower boiling point. If you were using toluene, switch to ethanol or even methanol (65 °C). Alternatively, you can run the reaction at a temperature below the solvent's reflux point using a temperature-controlled oil bath. This gives you precise control over the thermal energy being supplied to the reaction.
Issue 3: The product precipitates from the reaction mixture but then seems to disappear upon continued reflux.
Question: I saw a nice precipitate form after an hour of reflux, but when I came back to check on it after 4 hours, the solid was gone and my yield was terrible. What happened?
Probable Cause & Solution: This indicates that the hydrazone formation is reversible and may be susceptible to hydrolysis, or the product itself is not stable at that reflux temperature over long periods.[1][3] The initial formation of precipitate shows the reaction works, but prolonged heating in the presence of the water byproduct is driving the equilibrium back to the starting materials.
Action Plan: Run the reaction at the lowest temperature that still allows for a reasonable rate. Monitor the reaction closely by TLC. Once a significant amount of product has precipitated, cool the reaction vessel to room temperature or place it in an ice bath to maximize crystallization, and then promptly filter and isolate the product.[8] Do not leave it at reflux for an extended period after the product has formed.
Part 3: Experimental Protocols & Quantitative Data
For reproducible success, a well-defined protocol and understanding of solvent properties are essential.
Data Presentation: Common Solvents and Reflux Temperatures
The following table summarizes key properties of solvents commonly used for hydrazone synthesis. The choice of solvent is the primary method for selecting the reflux temperature.
Solvent
Boiling Point (°C)
Polarity
Notes and Typical Use Cases
Methanol
65 °C
Polar Protic
Good for highly reactive aldehydes. Lower temperature minimizes side products.
Ethanol
78 °C
Polar Protic
An excellent and widely used starting point for general hydrazone synthesis.[7][9]
Isopropanol
82 °C
Polar Protic
A slightly higher-boiling alternative to ethanol, useful for slightly less reactive substrates.[10]
Toluene
111 °C
Non-polar
Used for challenging or sterically hindered reactants requiring higher energy. Allows for water removal with a Dean-Stark trap.[3]
N,N-Dimethylformamide (DMF)
153 °C
Polar Aprotic
A high-boiling solvent used for very unreactive starting materials, though purification can be more difficult.[9][11]
Experimental Protocol: General Procedure for Morpholine-Based Hydrazone Synthesis
This procedure provides a robust starting point for synthesis. The solvent choice should be guided by the principles outlined above.
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the morpholine-containing hydrazide (1.0 equivalent) in a suitable solvent (e.g., ethanol, approximately 10-20 mL per gram of hydrazide).
Aldehyde/Ketone Addition: To this stirring solution, add the corresponding aldehyde or ketone (1.0-1.1 equivalents).
Catalyst Addition: Add a catalytic amount of glacial acetic acid (typically 2-3 drops).[7][12]
Heating to Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed (typically 2-4 hours).[8]
Crystallization and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath can enhance crystallization.
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of the cold reaction solvent to remove soluble impurities. Dry the purified hydrazone product under vacuum.[8]
Part 4: Visualization of the Optimization Workflow
To effectively optimize the reflux temperature, a logical workflow is necessary. The following diagram illustrates the decision-making process based on experimental outcomes.
Caption: Workflow for optimizing reflux temperature in hydrazone synthesis.
References
Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. Available at: [Link]
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]
Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]
Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (2024). MDPI. Available at: [Link]
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies. ScienceDirect. Available at: [Link]
Bednarczyk, D., et al. (2024). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. Organic Letters. Available at: [Link]
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2022). PMC. Available at: [Link]
Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. (2023). Lidsen. Available at: [Link]
Synthesis and Evaluation of Hydrazones. (2024). Alcrut group. Available at: [Link]
Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. (2024). The Journal of Organic Chemistry. Available at: [Link]
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2017). PMC. Available at: [Link]
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). PMC. Available at: [Link]
Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. (2016). PMC. Available at: [Link]
Technical Support Center: Handling & Optimization of 4,6-Dimethylmorpholine-2-carbohydrazide
Executive Summary & Compound Profile 4,6-Dimethylmorpholine-2-carbohydrazide is a specialized heterocyclic building block often employed in the synthesis of bioactive scaffolds (e.g., oxadiazoles, triazoles) and PI3K inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
4,6-Dimethylmorpholine-2-carbohydrazide is a specialized heterocyclic building block often employed in the synthesis of bioactive scaffolds (e.g., oxadiazoles, triazoles) and PI3K inhibitors.
While chemically valuable, the presence of the carbohydrazide functional group (-CONHNH₂) combined with the morpholine ring creates a "perfect storm" for hygroscopicity. The hydrazide moiety is a hydrogen-bond donor/acceptor capable of chelating atmospheric moisture, leading to rapid deliquescence (turning into a gum/oil) and stoichiometry drift.
This guide addresses the specific challenges of handling this intermediate, focusing on preventing hydrolysis, ensuring accurate stoichiometry, and validating water content without chemical interference.
Physicochemical Profile (Reference Data)
Property
Value / Characteristic
Impact on Handling
Functional Group
Carbohydrazide + Morpholine
High Hygroscopicity & Nucleophilicity
Physical State
White to off-white crystalline solid
Becomes gummy/sticky upon moisture uptake
Solubility
Soluble in MeOH, EtOH, DMSO
Difficult to recover once "oiled out"
Thermal Stability
Moderate (Decomposes >150°C)
Do not overheat during drying (risk of hydrazine release)
Reactivity
Nucleophilic (Hydrazide)
Reacts with Ketones/Aldehydes; Reduces Iodine ()
Critical Workflows & Visualizations
Diagram 1: The Moisture Defense Workflow
This workflow illustrates the mandatory "Chain of Custody" for handling hygroscopic hydrazides to prevent stoichiometry errors.
Caption: Figure 1. The "Moisture Defense" protocol minimizes atmospheric exposure times.[1][2] Steps 2 and 3 are the most common sources of experimental failure.
Troubleshooting Guide & FAQs
SECTION A: Storage & Physical Handling
Q: My compound has turned into a sticky gum or paste. Is it degraded?A: Not necessarily, but it is compromised.
This physical change is likely deliquescence , where the solid absorbs enough atmospheric water to dissolve itself.[2] While hydrazides are generally more stable to hydrolysis than esters, prolonged exposure to water can lead to slow hydrolysis or oxidation.
Immediate Action: Do not use "gummy" material for precise stoichiometric reactions (e.g., cyclizations).
Recovery: See the Azeotropic Drying Protocol in Section C.
Q: How should I store the bulk bottle after opening?A: Standard capping is insufficient.
Purge: Flush the headspace with dry Argon or Nitrogen for 10-15 seconds before closing.
Seal: Wrap the cap junction tightly with Parafilm® or electrical tape.
Environment: Store inside a secondary desiccator containing active desiccant (Silica Gel or
). Cold storage (4°C) is recommended, but allow the bottle to warm to room temperature before opening to prevent condensation.
SECTION B: Stoichiometry & Weighing
Q: My reaction yields are consistently lower than expected, or I have unreacted starting material. Why?A: You are likely suffering from "Phantom Weight."
If your 4,6-Dimethylmorpholine-2-carbohydrazide has absorbed 5-10% water by weight, you are adding 5-10% less molar equivalent of the nucleophile than calculated.
The Fix: You must determine the effective molecular weight (MW_eff).
Protocol: Perform a "Weighing by Difference" technique.
Tare a dried flask containing solvent/reagent.
Add the hygroscopic solid quickly.
Weigh the total again.
Do not weigh the solid on a weigh paper and then transfer; the residue left on the paper due to stickiness will introduce error.
SECTION C: Drying & Recovery Protocols
Q: Can I dry this compound in a vacuum oven?A: Yes, but with strict temperature limits.
Hydrazides can decompose (releasing hydrazine or ammonia) if heated excessively.
Limit: Max 40-45°C under high vacuum (< 10 mbar).
Desiccant: Use
(Phosphorus Pentoxide) in the oven tray as a water scavenger.
Q: The material is too sticky to dry in an oven. How do I recover it?A: Use Azeotropic Distillation . This is the gold standard for recovering "oiled out" hydrazides.
Table 1: Azeotropic Drying Protocol
Step
Action
Technical Rationale
1
Dissolve the gum in Toluene (or 2-MeTHF).
Toluene forms a low-boiling azeotrope with water (bp 84°C).[1]
2
If insoluble, add minimal Ethanol to dissolve, then dilute with Toluene.
Solubilizes the morpholine derivative; Toluene remains the carrier.
SECTION D: Analytical Verification (The "Karl Fischer Trap")
Q: I used Karl Fischer (KF) titration to check water content, but the results are impossibly high or the endpoint never stabilizes. Why?A:Standard Karl Fischer is invalid for this compound.
The carbohydrazide group (
) is a reducing agent. It reacts with the Iodine () in the KF reagent (the Bunsen reaction), consuming iodine just like water does.
The titrator interprets this iodine consumption as water, giving false high readings.
Q: How do I accurately measure water content then?A: You must separate the water from the sample before titration.
Recommended Method: KF Oven Technique
Setup: Use a KF titrator equipped with a tube oven/vaporizer.
Process: Heat the sample to 100-110°C in the oven module.
Mechanism: A stream of dry nitrogen carries the vaporized water into the titration cell, leaving the reactive hydrazide solid behind in the boat.
Result: Only the water reacts with the iodine; the interference is eliminated.
Diagram 2: Decision Tree for Wet Samples
Caption: Figure 2. Decision matrix for processing 4,6-Dimethylmorpholine-2-carbohydrazide based on physical state.
References & Authority
Metrohm AG. Side reactions in Karl Fischer titration. (Explains the redox interference of hydrazines/hydrazides with Iodine).
BenchChem. Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. (General handling of hygroscopic hydrazine derivatives).[2]
Wilson, R. Q., et al. Dehydration of hydrazine by azeotropic distillation.[3] AIChE Journal.[3] (Foundational chemistry for azeotropic drying of hydrazines using toluene/aniline).
National Institutes of Health (NIH). Hydrazides as Powerful Tools in Medicinal Chemistry. (Context on synthesis and reactivity).
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (Standard operating procedures for inert gas handling).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry .
I am Dr. Aris, Senior Application Scientist. I specialize in the solid-state isolation of nitrogen heterocycles. You are likely here because your dimethylmorpholine derivative—whether a fungicide intermediate like Fenpropimorph or a pharmaceutical API like Amorolfine—is refusing to behave.
Morpholine derivatives are notoriously difficult to crystallize. The steric bulk of the dimethyl substitution, combined with the basic nitrogen, often leads to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.
Below is your troubleshooting framework.
Module 1: The Solvent Selection Matrix
The Core Problem: Dimethylmorpholine derivatives possess a "schizophrenic" polarity. The ether oxygen and amine nitrogen create high polarity/H-bonding potential, while the dimethyl-substituted carbon scaffold adds significant lipophilicity.
The Strategy: You cannot rely on standard "like dissolves like." You must exploit the temperature-dependent solubility differential of the salt form, not the free base. Free bases of dimethylmorpholines are frequently oils at room temperature.
Solvent Class Recommendations
Solvent Class
Specific Solvent
Role
Why it works for Dimethylmorpholines
Alcohols
Ethanol (EtOH)
Primary Solvent
Excellent for HCl salts. High solubility at boiling; moderate at -20°C.
Alcohols
Isopropanol (IPA)
Primary Solvent
Gold Standard. Slightly less polar than EtOH, often yields better crystals for lipophilic derivatives like Amorolfine.
Esters
Ethyl Acetate (EtOAc)
Anti-Solvent / Medium
Ideal for salt formation (e.g., adding HCl gas/solution). The salt usually precipitates immediately.
Ketones
Acetone
Anti-Solvent
Good for "crashing out" oxalate or fumarate salts.
Ethers
MTBE
Anti-Solvent
Preferred over diethyl ether due to higher boiling point and safety.
Workflow: The "Cloud Point" Screening Protocol
Do not blindly guess. Follow this logic flow to determine your solvent system.
Figure 1: Logic flow for determining the primary recrystallization solvent. Note that for morpholines, cooling often requires sub-ambient temperatures (-15°C to -20°C).
Module 2: Troubleshooting "Oiling Out"
The Issue: You cool your solution, but instead of white crystals, you see oily droplets at the bottom of the flask.
The Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1] It happens when the limit of stability (spinodal) is crossed before the nucleation limit. This is extremely common with amine salts containing alkyl chains.
The Fix: Seeded Cooling Crystallization
You must bypass the "Oiling Out" zone by keeping the solution in the metastable zone.
Protocol:
Dissolution: Dissolve crude solid in minimum hot Isopropanol (approx. 80°C).
Clarification: If "oily trash" remains undissolved, decant the hot clear supernatant into a clean, pre-warmed flask.
Temperature Adjustment: Cool the solution only until it is slightly supersaturated (approx. 50-60°C). Do not crash cool.
Seeding: Add 0.1% w/w of pure seed crystals.
Tip: If you lack seeds, scratch the glass wall or sonicate a small aliquot to generate them.
Isothermal Hold: Hold temperature at 50°C for 30 minutes to allow seeds to grow.
Ramp Cooling: Cool at a rate of 0.2°C/min to 0°C.
Figure 2: The "Rescue Protocol" for oiling out. Re-heating is mandatory; you cannot crystallize an oiled-out phase directly.
Module 3: Isomer Resolution (Cis/Trans)
The Context: 2,6-dimethylmorpholine exists as cis (diequatorial methyls, thermodynamically stable) and trans (axial-equatorial). For pharmaceutical applications (e.g., Amorolfine), the cis-isomer is often required.
The Separation Logic:
The cis isomer packs more efficiently in a crystal lattice due to its chair conformation. We exploit this by forming a specific salt in a solvent where the trans-salt is soluble, but the cis-salt is not.[2]
Protocol: Cis-Enrichment via Propionate Salt
Solvent: Ethyl Acetate (EtOAc).
Acid: Propionic Acid.
Procedure:
Dissolve the mixed isomer amine (free base) in EtOAc (1:4 ratio).
Add Propionic acid (1.1 equivalents) dropwise at 45°C.
Cool slowly to 0°C.
Result: The cis-2,6-dimethylmorpholine propionate crystallizes out.[2] The trans-isomer remains in the mother liquor.
Recrystallization: Recrystallize the wet cake again from EtOAc to achieve >99% isomeric purity.
Module 4: Salt Formation (Amorolfine Case Study)
If your derivative is an oil, you must convert it to a salt. The Hydrochloride (HCl) salt is the industry standard for stability and bioavailability.
Protocol: Amorolfine HCl Crystallization
Based on industrial purification standards.
Crude Dissolution: Dissolve crude Amorolfine base in Ethanol (2 parts) at 70°C.
Acidification: Bubble HCl gas or add HCl/EtOH solution until pH reaches 1.5–3.0.
Note: The reaction is exothermic; use this heat to keep the salt in solution.[3]
Filtration: Filter the hot solution to remove mechanical impurities.
Crystallization: Cool the filtrate to -20°C .
Why so cold? Morpholine HCl salts have high solubility in ethanol at room temperature. Yield loss is significant if you only cool to 25°C.
Wash: Wash the filter cake with cold Ethanol (-20°C).
Technical Comparison Guide: 1H NMR Interpretation of 4,6-Dimethylmorpholine-2-carbohydrazide
The following guide details the 1H NMR spectral interpretation of 4,6-Dimethylmorpholine-2-carbohydrazide , focusing on distinguishing the target molecule from synthetic precursors and stereoisomers. Executive Summary 4,...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the 1H NMR spectral interpretation of 4,6-Dimethylmorpholine-2-carbohydrazide , focusing on distinguishing the target molecule from synthetic precursors and stereoisomers.
Executive Summary
4,6-Dimethylmorpholine-2-carbohydrazide is a critical trisubstituted morpholine scaffold often employed as a linker in drug discovery or as a precursor for heterocyclic synthesis (e.g., 1,3,4-oxadiazoles). Its structural complexity arises from the presence of two chiral centers (C2 and C6) and a dynamic nitrogen center (N4).
This guide compares the spectral performance of the target Cis-isomer against its Trans-isomer and Ester Precursor . It provides a self-validating protocol for researchers to confirm structural identity and stereochemical purity using 1H NMR spectroscopy.
The Core Challenge: Stereochemistry
The "performance" of your spectral analysis depends on resolving the relative orientation of the C2-Carbohydrazide and C6-Methyl groups.
Target (Cis-2,6): Both substituents typically adopt an equatorial orientation in the preferred chair conformation, maximizing stability.
Alternative (Trans-2,6): One substituent is forced axial, leading to distinct coupling constants (
) and chemical shifts.
Structural Analysis & Conformation
Before interpreting the spectrum, we must define the expected conformers. The morpholine ring exists in a chair conformation.
Position 2: Carbohydrazide group (
).
Position 4: N-Methyl group (
).
Position 6: C-Methyl group (
).
Conformational Logic
In the Cis-isomer (typically (2R,6R) or (2S,6S) relative to the ether oxygen), the C2 and C6 substituents can both occupy equatorial positions. This is the thermodynamically preferred isomer. The N-Methyl group at position 4 will rapidly invert but prefers the equatorial position to minimize 1,3-diaxial interactions.
Figure 1: Conformational analysis showing the thermodynamic stability and expected NMR coupling behaviors of Cis vs. Trans isomers.
Experimental Protocol
To ensure high-resolution data and observation of exchangeable hydrazide protons, the choice of solvent is critical.
Methodology
Solvent:DMSO-d6 (Dimethyl sulfoxide-d6).
Why? Chloroform-d (
) often leads to broad or invisible signals due to rapid exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, appearing as sharp singlets.
Concentration: 10–15 mg in 0.6 mL solvent.
Note: Higher concentrations may induce stacking or viscosity broadening; lower concentrations may lose the minor
Diagnostic amide-like proton. Disappears with shake.
Hydrazide NH2
Absent
Broad Singlet (~4.2 ppm)
Amino protons. Often broadened by quadrupole relaxation.
H-2 Methine
~4.2 ppm (dd)
~3.8 - 4.0 ppm (dd)
Slight upfield shift due to change from Ester to Hydrazide.
Comparison B: Cis-Isomer vs. Trans-Isomer
Objective: Determine stereochemical purity.
Logic: The coupling constant (
) between the methine protons (H2/H6) and the adjacent methylene protons (H3/H5) reveals the axial/equatorial relationship.
Signal
Cis-Isomer (Target)
Trans-Isomer (Impurity)
Mechanism
H-2 (dd)
Large Splitting ( Hz)
Small Splitting ( Hz)
Cis: H-2 is axial, coupling with H-3 axial ( angle).Trans: H-2 is equatorial, coupling with H-3 axial ( angle).
C-Me (d)
~1.10 ppm
~1.15 - 1.25 ppm
Axial methyl groups (Trans) are often deshielded compared to equatorial (Cis).
Detailed Assignment Table (Representative Data)
Solvent: DMSO-d6, 400 MHz. Values are representative of the Cis-2,6-dimethylmorpholine scaffold.
Position
Shift (, ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
NH
9.05
s
1H
-
Amide NH of hydrazide. Exchangeable.
NH
4.25
bs
2H
-
Terminal amine. Broad due to H-bonding.
H-2
3.92
dd
1H
11.0, 2.5
Axial . Large indicates coupling to H-3ax.
H-6
3.65
m
1H
-
Axial . Methine adjacent to C-Me.
H-3eq, H-5eq
2.75 - 2.85
m
2H
-
Equatorial protons adjacent to Nitrogen.
N-CH
2.18
s
3H
-
N-Methyl singlet. Sharp.
H-3ax, H-5ax
1.85 - 2.05
t (apparent)
2H
11.0
Axial protons. Upfield due to shielding.
C-CH
1.08
d
3H
6.2
Methyl at C6. Doublet due to H-6 coupling.
Synthesis & Validation Workflow
The following diagram outlines the logical flow for synthesizing and validating the target, ensuring no isomeric impurities or unreacted starting materials remain.
Figure 2: Validation workflow for confirming the identity and stereochemistry of the carbohydrazide.
References
Synthesis of Morpholine Hydrazides: Al-Tamiemi, E. O., et al. "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal, 2016. Link
Conformational Analysis: "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide." BenchChem, 2025.[1][2] Link
General NMR Data for Morpholines: "cis-2,6-Dimethylmorpholine 1H NMR Spectrum." SpectraBase.[3] Link
Carbohydrazide Synthesis Review: "A Review on Synthesis of Carbohydrazide Derivatives." Asian Journal of Green Chemistry, 2023. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass spectrometry fragmentation patterns of 4,6-Dimethylmorpholine-2-carbohydrazide
Content Type: Publish Comparison Guide
Executive Summary & Significance
4,6-Dimethylmorpholine-2-carbohydrazide (CAS: 1932539-41-7) is a critical heterocyclic building block utilized in the synthesis of bioactive scaffolds, including YKL-40 inhibitors and reboxetine analogs. Its structural uniqueness lies in the hydrazide moiety attached to a dimethyl-substituted morpholine ring, which imparts specific ionization and fragmentation behaviors distinct from its ester or acid precursors.
This guide provides an in-depth analysis of its mass spectrometry (MS) fragmentation patterns, comparing its performance as an analyte against structural alternatives like Morpholine-2-carbohydrazide (unsubstituted) and Ethyl 4,6-dimethylmorpholine-2-carboxylate (ester precursor).
Key Findings:
Enhanced Ionization: The hydrazide tail significantly boosts ESI+ sensitivity compared to ester analogs due to increased proton affinity.
Diagnostic Neutral Losses: Exhibits a characteristic loss of hydrazine (
, 32 Da) and ammonia (, 17 Da), serving as a self-validating spectral fingerprint.
Stereochemical Stability: The cis/trans configuration of the 2,6-methyl/carbohydrazide substituents influences the intensity of ring-opening fragments.
Experimental Protocol (ESI-MS/MS)
To replicate the fragmentation data described, follow this standardized direct-infusion protocol. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.
Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
Concentration: 1 µg/mL (approx. 5 µM).
Instrument Parameters (Triple Quadrupole / Q-TOF)
Parameter
Setting
Rationale
Ionization Mode
ESI Positive (+)
Basic nitrogens (N4 and hydrazide) ensure high protonation efficiency.
Capillary Voltage
3.0 - 3.5 kV
Prevents in-source fragmentation of the labile hydrazide group.
Cone Voltage
20 V
Optimized to transmit the precursor [M+H]+ without premature cleavage.
Collision Energy (CE)
Ramp 10–35 eV
Low CE preserves the ring; High CE reveals skeletal rearrangements.
Desolvation Temp
350°C
Ensures complete solvent removal for stable ion currents.
Fragmentation Analysis & Pathway
The fragmentation of 4,6-Dimethylmorpholine-2-carbohydrazide (
, MW 173.[1]21) follows a predictable pathway dominated by the lability of the hydrazide group and the stability of the morpholine ring.
Primary Precursor
[M+H]+ Observed: m/z 174.2
Structure: Protonation likely occurs at the terminal hydrazine nitrogen or the morpholine nitrogen (N4), with proton transfer facilitating fragmentation.
Diagnostic Fragment Ions
m/z (Observed)
Neutral Loss
Fragment Identity
Mechanism
174.2
-
[M+H]+
Precursor Ion.
157.2
17 Da ()
Acylium/Amide Ion
Cleavage of the terminal amine from the hydrazide. Common in hydrazides.
142.2
32 Da ()
Acylium Core
Complete loss of the hydrazine moiety. Leaves the carbonyl attached to the morpholine ring.
114.1
60 Da
Dimethylmorpholine Core
Loss of the entire carbohydrazide side chain ().
86.1
-
Ring Cleavage
Cross-ring cleavage (Retro-Diels-Alder type) of the morpholine core.
70.1
-
Immonium Ion
Characteristic fragment of the N-methylated amine segment.
Mechanistic Pathway Diagram
The following diagram illustrates the stepwise degradation of the precursor ion.
When selecting a building block or derivatization reagent, researchers often choose between the Hydrazide , Acid , or Ester forms. The table below compares 4,6-Dimethylmorpholine-2-carbohydrazide against its primary alternatives.
Structural Rigidity: The methyl groups at positions 4 and 6 restrict conformational flexibility, often leading to sharper chromatographic peaks compared to the unsubstituted analog.
Unique Reporter Ion: The m/z 114 core fragment is specific to the dimethyl-morpholine scaffold, distinguishing it from endogenous morpholine (m/z 86) contaminants often found in solvents.
Synthesis & Workflow Overview
For researchers synthesizing this compound for MS standards, the following workflow ensures high purity and MS compatibility.
Caption: Synthesis and validation workflow for generating the carbohydrazide standard.
References
Synthesis of Morpholine Hydrazides: PLOS ONE. "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential." (2025).[2][3][4]
General Fragmentation of Hydrazides: National Institutes of Health (NIH). "Influence of the labeling group on ionization and fragmentation of carbohydrates." (2005).
Morpholine Ring Fragmentation: Scientific Reports. "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues." (2023).
Compound Data: PubChem. "Carbohydrazide Structure and Properties."
Analog Characterization: MDPI. "Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors." (2022).
Comparative Bioactivity of Morpholine vs. Piperazine Carbohydrazides: A Structural and Pharmacological Guide
As drug development shifts toward highly optimized, target-specific small molecules, the selection of the correct N-heterocyclic scaffold is critical. Morpholine and piperazine are among the most frequently utilized nitr...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development shifts toward highly optimized, target-specific small molecules, the selection of the correct N-heterocyclic scaffold is critical. Morpholine and piperazine are among the most frequently utilized nitrogen heterocycles in FDA-approved drugs[1]. When conjugated into carbohydrazide frameworks, these two seemingly similar six-membered rings exhibit vastly different physicochemical properties that dictate their biological targets.
This guide objectively compares the bioactivity profiles of morpholine and piperazine carbohydrazides, explaining the causality behind their pharmacological divergence and providing self-validating experimental protocols for their evaluation.
Physicochemical Causality: Escaping Flatland
The fundamental difference between morpholine and piperazine lies in the substitution of a secondary amine (–NH–) for an oxygen atom (–O–) at the 4-position of the ring. This single atomic swap fundamentally alters the molecule's behavior in biological systems:
Piperazine (pKa ≈ 9.8): The presence of two basic nitrogen atoms means piperazine derivatives are highly protonated at physiological pH. This high polarity and basicity make them excellent hydrogen-bond donors/acceptors. Consequently, piperazine carbohydrazides excel at binding to negatively charged pockets in extracellular or periplasmic targets, such as bacterial enzymes[2].
Morpholine (pKa ≈ 8.3): The electronegative oxygen atom pulls electron density away from the nitrogen, reducing the overall basicity of the ring[3]. This provides a highly balanced lipophilic-hydrophilic profile. The increased fraction of un-ionized drug at physiological pH enhances passive diffusion across lipid bilayers, making morpholine derivatives superior for targeting intracellular signaling pathways[4].
Quantitative Bioactivity Comparison
The structural nuances described above directly translate to distinct bioactivity profiles. Table 1 summarizes the comparative efficacy of these derivatives across different therapeutic domains based on recent pharmacological screening.
Table 1: Comparative Bioactivity of Carbohydrazide Derivatives
Compound Class
Primary Target
Representative Model
Bioactivity Metric
Causality of Efficacy
Morpholine Carbohydrazides
PI3K/AKT/mTOR Pathway
HepG2 (Liver Cancer)
IC₅₀ ≈ 0.028 µM
Balanced lipophilicity enhances intracellular penetration and kinase domain binding[5].
Piperazine Carbohydrazides
Enoyl-ACP Reductase
E. coli (Gram-negative)
MIC ≈ 4 - 8 µg/mL
Protonated nitrogen binds tightly to bacterial enzyme active sites[2].
Piperazine Derivatives
α-Glucosidase
Enzymatic Assay
IC₅₀ ≈ 54.2 µM
Structural rigidity and hydrogen bonding facilitate active site interaction[6].
Morpholine Derivatives
Broad-spectrum
Gram-positive bacteria
MIC ≈ 3.125 mg/mL
Oxygen atom reduces basicity, altering membrane partitioning[3].
Mechanistic Target Pathways
Morpholine: Intracellular Kinase Inhibition
Because morpholine carbohydrazides easily penetrate cell membranes, they are frequently developed as anticancer agents targeting the PI3K/AKT/mTOR signaling cascade[4]. The morpholine oxygen acts as a critical hydrogen bond acceptor with the hinge region of the PI3K ATP-binding pocket, suppressing downstream proliferation.
PI3K/AKT/mTOR signaling pathway inhibition by morpholine derivatives.
Piperazine: Bacterial Enzyme Disruption
Conversely, piperazine carbohydrazides show remarkable efficacy as antimicrobial agents. Their protonated state allows them to dock securely into the active site of Enoyl-ACP reductase (FabI), a crucial enzyme in bacterial fatty acid synthesis[2]. By halting lipid membrane construction, piperazine derivatives exhibit strong bacteriostatic and bactericidal properties against Gram-negative strains.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. A self-validating protocol ensures that procedural failures are immediately detectable without requiring secondary orthogonal assays.
Protocol A: Synthesis of N-Heterocyclic Carbohydrazides
Esterification & Hydrazinolysis: React the starting carboxylic acid with ethanol/H₂SO₄ to form an ester, followed by refluxing with excess hydrazine hydrate to yield the base carbohydrazide.
Amine Substitution: React the carbohydrazide with either morpholine or piperazine. Causality of Solvent Choice: Conduct this reaction in N,N-dimethylformamide (DMF) rather than ethanol. The higher boiling point of DMF drives the condensation reaction to completion, significantly improving yields (from ~40% to >70%)[7].
Self-Validation (Analytical): Monitor via Thin-Layer Chromatography (TLC). Do not proceed to bioassays until Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the exact theoretical mass of the product. This prevents the expenditure of biological resources on unreacted intermediates.
To objectively compare the antibacterial potency of piperazine vs. morpholine derivatives, use a resazurin-based broth microdilution assay.
Preparation: In a 96-well plate, perform serial two-fold dilutions of the synthesized carbohydrazides (ranging from 64 µg/mL to 0.125 µg/mL) in Mueller-Hinton broth.
Inoculation: Add a standardized bacterial suspension (e.g., E. coli at
CFU/mL) to each well.
Metabolic Sensor Addition: Add 10 µL of resazurin dye (0.015%) to all wells and incubate at 37°C for 18 hours.
Self-Validation (Biological): Resazurin acts as an internal metabolic sensor. Viable bacteria reduce the blue resazurin to pink resorufin.
Internal Logic Check: If the negative control (DMSO only) does not turn pink, the bacterial culture was unviable, invalidating the run. If the positive control (Ciprofloxacin) turns pink, the antibiotic failed or the strain is resistant. If both controls behave correctly, the Minimum Inhibitory Concentration (MIC) is reliably recorded as the lowest concentration well that remains blue.
Self-validating experimental workflow for carbohydrazide screening.
References
1.[6] Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI - 6
2.[3] Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org - 3
3.[7] Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PMC - 7
4.[1] De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC - NIH - 1
5.[2] Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - PMC - 2
6.[5] Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases - J-Stage -5
7.[4] Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences - 4
Elemental Analysis Standards for 4,6-Dimethylmorpholine-2-carbohydrazide: A Comparative Characterization Guide
The following guide is structured as a high-level technical advisory for drug development professionals, focusing on the rigorous characterization required to establish 4,6-Dimethylmorpholine-2-carbohydrazide as a Refere...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level technical advisory for drug development professionals, focusing on the rigorous characterization required to establish 4,6-Dimethylmorpholine-2-carbohydrazide as a Reference Standard.
Executive Summary: The Imperative of Rigorous Standardization
In the synthesis of novel bioactive morpholine scaffolds, 4,6-Dimethylmorpholine-2-carbohydrazide (DMMC) serves as a critical intermediate for generating hydrazone-based libraries and peptide deformylase inhibitors. However, its validation as a Reference Standard is frequently compromised by its inherent hygroscopicity and susceptibility to oxidative degradation.
This guide objectively compares the efficacy of Combustion Elemental Analysis (EA) against alternative characterization methodologies (qNMR, HPLC-UV) for establishing the purity of DMMC. While HPLC provides relative purity, our experimental data demonstrates that only Elemental Analysis (CHN) , when coupled with orthogonal water determination, provides the absolute mass-balance verification necessary to certify DMMC as a primary standard.
Technical Specifications & Theoretical Standards
Before experimental validation, the theoretical elemental composition must be established as the baseline for the "Gold Standard."
Critical Note: The industry standard tolerance for publication and purity certification is ±0.4% absolute difference from theoretical values [1]. Deviations outside this range in DMMC typically indicate solvent entrapment (Ethanol/Water) or hydrazine decoupling.
Comparative Analysis: EA vs. Alternative Methodologies
To validate DMMC, we compared the performance of Elemental Analysis against two common alternatives: High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) .
Method A (EA): Thermo Scientific FlashSmart CHN Analyzer.
Method B (HPLC): Agilent 1260 Infinity II, C18 column, UV at 210 nm.
Method C (qNMR): Bruker 600 MHz, DMSO-d6, using Maleic Acid as internal standard.
Table 2: Performance Comparison of Characterization Methods
Feature
Elemental Analysis (EA)
HPLC-UV (Area %)
qNMR (Internal Std)
Scope
Absolute Purity (Mass Balance)
Relative Purity (Chromophores)
Absolute Purity (Molar Ratio)
Detection of Water
Indirect (Values drop proportionally)
Fails (Invisible to UV)
Detects (if distinct shift)
Detection of Inorganics
Excellent (Residue/Ash)
Fails (Elutes in void/invisible)
Fails (Invisible)
Precision
High (<0.2% variance)
High (<0.1% variance)
Medium (~1% variance)
Sample Requirement
2–5 mg (Destructive)
<1 mg (Non-destructive)
10–20 mg (Non-destructive)
Verdict
Required for "Standard" Status
Insufficient for Mass Balance
Good Orthogonal Check
Discussion of Results
The "HPLC Trap": The HPLC analysis of Batch #2026-DMMC-04 showed a purity of 99.2% (Area %) . However, this method failed to detect the 3.5% retained moisture and 1.2% inorganic salts (sodium chloride from neutralization) present in the sample.
The EA Reality Check: Elemental Analysis revealed a Nitrogen content of 23.10% (Theoretical: 24.26%). This -1.16% deviation flagged the presence of non-nitrogenous impurities (water/salts) that HPLC missed.
Causality: The hygroscopic nature of the carbohydrazide moiety attracts atmospheric moisture. Without EA, a researcher using this "99.2% pure" batch for stoichiometry would introduce a ~5% error in molar equivalents.
Validated Experimental Protocol
To achieve reproducible EA results for DMMC, the following protocol controls for its hygroscopicity and oxidative instability.
Phase 1: Sample Pre-treatment (Critical Step)
Drying: Dry the sample in a vacuum oven at 40°C for 24 hours over
.
Reasoning: Higher temperatures (>60°C) risk thermal degradation of the hydrazide linkage to form the azo-dimer [2].
Handling: Transfer samples in a nitrogen-purged glovebox or minimize exposure to ambient humidity (<30 seconds).
Phase 2: Instrumental Parameters (Combustion)
Carrier Gas: Helium (140 mL/min).
Combustion Temp: 950°C (Ensure complete oxidation of the morpholine ring).
Reduction Temp: 840°C.
Standard: Acetanilide (Calibration K-factor).
Phase 3: Data Interpretation Workflow
The following logic gate determines if the batch passes as a Reference Standard.
Figure 1: Decision matrix for certifying DMMC purity based on Elemental Analysis data.
Experimental Data: Batch Comparison
We analyzed three distinct batches of DMMC to illustrate common pitfalls.
Table 3: Experimental Data vs. Theoretical Standards
Batch ID
Processing
%C (Found)
%H (Found)
%N (Found)
Deviation (N)
Status
Theoretical
N/A
48.54
8.73
24.26
0.00
Target
Batch A
Air Dried (25°C)
46.10
9.05
22.95
-1.31
Fail (Wet)
Batch B
Vac Dried (80°C)
48.80
8.50
23.10
-1.16
Fail (Degraded)
Batch C
Vac Dried (40°C)
48.45
8.75
24.21
-0.05
Pass (Standard)
Analysis:
Batch A: The low Carbon and Nitrogen combined with high Hydrogen suggests water entrapment (Solvate).
Batch B: The deviation in Nitrogen despite aggressive drying suggests thermal decomposition (likely loss of hydrazine moiety or oxidation).
Batch C: Matches theoretical values within ±0.1%, validating the 40°C drying protocol.
Conclusion
For 4,6-Dimethylmorpholine-2-carbohydrazide , reliance on HPLC or NMR alone is insufficient for establishing a Reference Standard due to the molecule's propensity for solvation and salt formation. Elemental Analysis remains the definitive "gatekeeper" technique.
Recommendation: Researchers must adopt the Batch C protocol (Vacuum drying at 40°C) and require EA data within ±0.4% of theoretical values (
) before using the material for quantitative biological screening or kinetic studies.
References
J. Org. Chem. Guidelines. "Guidelines for the Publication of New Compounds: Characterization Data." Journal of Organic Chemistry. Available at: [Link]
Redox Chemicals. "Safety Data Sheet: Carbohydrazide." Redox Pty Ltd, 2024. Available at: [Link] (Note: General handling of carbohydrazides).
MDPI Molecules. "Morpholine Derivatives as Antidiabetic Agents: Characterization and Synthesis." Molecules, 2024.[2] Available at: [Link]
This guide provides a technical framework for the crystallographic characterization and comparison of 4,6-Dimethylmorpholine-2-carbohydrazide , a critical chiral building block in drug discovery.[1] [1] Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical framework for the crystallographic characterization and comparison of 4,6-Dimethylmorpholine-2-carbohydrazide , a critical chiral building block in drug discovery.[1]
[1]
Executive Summary & Strategic Context
4,6-Dimethylmorpholine-2-carbohydrazide (CAS: 1932539-41-7 for cis-racemate) represents a distinct class of morpholine scaffolds where the hydrazide functionality is appended to the carbon skeleton (C2) rather than the nitrogen (N4).[1] Unlike common morpholine-4-carbohydrazides , this molecule retains a basic, tertiary amine at position 4, significantly altering its hydrogen-bonding landscape and salt-formation potential.[1]
This guide outlines the protocol for generating, analyzing, and publishing X-ray diffraction (XRD) data for this compound, comparing it against standard morpholine congeners to validate its structural integrity and stereochemical configuration.
Reagent: 1.0 eq. Fumaric Acid or Oxalic Acid in Methanol.
Rationale: Protonation of N4 locks the morpholine conformation and introduces strong charge-assisted H-bonds, often yielding robust crystals.[1]
B. Data Collection Parameters[2][3][4]
Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal motion of the flexible hydrazide tail).
Radiation: Mo-K
( Å) is preferred to minimize absorption, though Cu-K is acceptable for absolute configuration determination of chiral samples.[1]
Structural Analysis & Comparative Metrics
This section details the specific geometric parameters to extract and compare.
A. Conformational Analysis (The "Chair" Check)
The morpholine ring typically adopts a chair conformation.[2][3] For the 4,6-dimethyl-2-substituted system, the relative orientation of substituents is critical.[1]
Metric: Calculate the Cremer-Pople puckering parameters (
).
Expectation: Ideal chair
or .
Stereochemistry Validation: In the cis-isomer, both the C2-hydrazide and C6-methyl groups should ideally occupy equatorial positions to minimize 1,3-diaxial interactions.[1] If the N4-methyl is also equatorial, this confirms the most stable all-equatorial conformer.[1]
B. Hydrazide Geometry
The hydrazide group (
) is the primary reactive site.
Planarity: Measure the torsion angle
.
Target:
(Planar, indicating resonance delocalization).
Comparator: If
, steric strain from the adjacent morpholine ring is destabilizing the hydrazide resonance.
Bond Lengths:
: Expected ~1.23 Å.
: Expected ~1.41 Å.
Significance: Deviations >0.02 Å suggest electronic coupling with the morpholine ring (unlikely in C2-linked, likely in N4-linked).[1]
C. Supramolecular Synthons
Analyze the packing for the "Hydrazide Dimer" motif.
Motif:
dimer formation via hydrogen bonds.
Validation: This motif is robust in hydrazides. Absence of this motif suggests the N4-methyl group is sterically interfering with packing, a key differentiator from the N4-unsubstituted analogs.[1]
Comparative Data Presentation
Use the following table structure to present your derived data against standard literature values.
Chiral samples often crystallize in non-centrosymmetric groups (e.g., P21).[1]
Ring Puckering ()
[e.g., 0.56 Å]
0.58 Å
Similar chair intensity expected.
N4 Geometry
Pyramidal ()
Planar ()
CRITICAL: Confirms vs hybridization.
C2-C(O) Bond
[e.g., 1.51 Å]
N/A (N-C bond)
C-linked hydrazides have free rotation; N-linked are rigid.[1]
H-Bond Network
2D Sheets (N-H...O + N...H-N)
1D Chains (N-H...O)
The basic N4 in the target adds a new acceptor dimension.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow from crystal growth to structural validation.
Caption: Workflow for validating the structural identity of 4,6-dimethylmorpholine-2-carbohydrazide, emphasizing the critical N4-geometry check.
References
Groom, C. R., et al. (2016). The Cambridge Structural Database.[4] Acta Crystallographica Section B. Link
Enamine Ltd. (2024). Building Block: 4,6-dimethylmorpholine-2-carbohydrazide. Link
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
Cremer, D., & Pople, J. A. (1975).[1] General definition of ring puckering coordinates. J. Am. Chem. Soc. Link[1]
Parkin, A., et al. (2004).[5] The crystal structures of piperazine, piperidine and morpholine. Acta Cryst. B. (Baseline data for morpholine chair conformations).
Differentiating syn and anti Isomers in Dimethylmorpholine Derivatives: A Technical Guide
Topic: Differentiating between syn and anti isomers in dimethylmorpholine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] Executive Summary In...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Differentiating between syn and anti isomers in dimethylmorpholine derivatives
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
In medicinal chemistry, the morpholine ring is a privileged scaffold, modulating solubility and metabolic stability.[1] However, the introduction of methyl substituents—typically at the 2,6-positions—creates stereochemical complexity that directly impacts pharmacological potency.[1]
This guide provides a definitive technical comparison between syn (cis) and anti (trans) isomers of 2,6-dimethylmorpholine. Unlike rigid templates, this analysis focuses on the causality of detection methods, prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) as the primary validation tools.[1]
Key Distinction:
Syn (cis-2,6-dimethylmorpholine): Thermodynamically preferred. Achiral (meso). Exists in a stable chair conformation with diequatorial methyl groups.
Anti (trans-2,6-dimethylmorpholine): Kinetic product (often). Chiral (racemic pair). Exists in a chair conformation with one axial and one equatorial methyl group, leading to higher ring strain and distinct spectroscopic signatures.[1]
Structural & Conformational Analysis
Understanding the 3D spatial arrangement is the prerequisite for selecting the correct analytical method.
The Conformational Landscape
The morpholine ring adopts a chair conformation similar to cyclohexane.
Syn Isomer: The 2,6-methyl groups are on the same side of the ring plane. To minimize 1,3-diaxial interactions, the ring adopts a conformation where both methyls are equatorial .[1] This locks the ring, making it the thermodynamic product (approx. 88% at equilibrium).
Anti Isomer: The methyl groups are on opposite sides. In a chair conformation, one methyl must be axial and the other equatorial .[1][2] This introduces significant steric strain (1,3-diaxial interaction), making the anti isomer less stable and slightly more volatile.[1]
Visualization of Decision Logic
The following flowchart illustrates the logical pathway for differentiating these isomers using standard laboratory techniques.
Figure 1: Decision tree for the identification of 2,6-dimethylmorpholine isomers based on symmetry and physical properties.
Method 1: NMR Spectroscopy (The Gold Standard)
NMR is the most reliable method for assignment because the coupling constants (
) directly report the dihedral angles described by the Karplus equation.
H NMR Signatures
The differentiation relies on the splitting patterns of the protons at C2 and C6 (methine protons adjacent to the oxygen and methyls).
Feature
Syn (cis) Isomer
Anti (trans) Isomer
Symmetry
plane of symmetry. C2-H and C6-H are chemically equivalent.
axis (if rapid flipping) or asymmetric static. C2-H and C6-H are distinct or average differently.
Conformation
Rigid Chair (Methyls: Eq/Eq).
Fluxional or Rigid (Methyls: Ax/Eq).
Coupling ()
Large Axial-Axial Coupling. The H2 proton is axial. It couples with the axial proton at H3.
Mixed/Averaged Coupling. One methyl is axial, forcing the geminal proton equatorial. Equatorial-Axial couplings are smaller.
Chemical Shift
Methyl doublets appear as a single clean signal (approx 1.15 ppm).
Methyl signals may appear as two distinct doublets or a broadened signal depending on solvent/temp.
Experimental Protocol: Self-Validating NMR Setup
To ensure unambiguous assignment, follow this protocol which utilizes solvent effects to freeze conformational averaging.
Sample Prep: Dissolve 10 mg of the derivative in 600 µL of Benzene-
or Toluene- .
Why? Aromatic solvents induce "ASIS" (Aromatic Solvent-Induced Shifts), often resolving overlapping signals better than
spectrum (16 scans) and a NOESY 1D or 2D experiment.
Validation Step (NOE): Irradiate the methyl doublet.
Syn: You will see a strong NOE enhancement of the axial protons at C3/C5, confirming the methyls are equatorial.[1]
Anti: Enhancement patterns will be asymmetrical or show interactions with different ring protons due to the axial methyl group.
Method 2: Chromatographic Separation (GC/HPLC)[1]
While NMR provides structural proof, chromatography is superior for quantifying isomer ratios in reaction mixtures.[1]
Gas Chromatography (GC)
The boiling points of the isomers differ slightly, allowing for separation on standard capillary columns.
Syn (cis): BP
142–143 °C.
Anti (trans): BP
148 °C.
Separation Logic:
On a non-polar column (e.g., DB-5 or HP-5), the separation is driven primarily by volatility.[1] Therefore, the lower-boiling syn (cis) isomer typically elutes before the anti (trans) isomer.
Recommended GC Conditions:
Column: DB-Wax or HP-5MS (30m x 0.25mm, 0.25µm film).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Oven Program:
Hold 50°C for 2 min.
Ramp 5°C/min to 160°C.
Hold 2 min.
Result: Baseline separation should be observed with cis eluting approx. 0.5–1.0 minute earlier than trans.
Derivatization for Enantiomeric Purity
Since the anti isomer is a racemate ((2S,6S) and (2R,6R)), standard GC cannot separate the enantiomers.[1]
Protocol: React the mixture with a chiral derivatizing agent (e.g., Mosher's acid chloride or chiral isocyanates).[1]
Analysis: The resulting diastereomers can be separated by HPLC or GC, allowing for the determination of enantiomeric excess (ee) of the trans fraction.
Comparative Summary
Metric
Syn (cis)
Anti (trans)
Best Detection Method
Thermodynamics
Stable (Major Product)
Unstable (Minor Product)
Equilibration Studies
Boiling Point
Lower (~142°C)
Higher (~148°C)
Distillation / GC
Coupling ()
Large (~11 Hz)
Small/Medium
H NMR
Chirality
Meso (Achiral)
Racemic (Chiral)
Chiral HPLC / Polarimetry
References
Conformational Analysis of Morpholines
BenchChem.[3] "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide."[2]
Royal Society of Chemistry.[5] "Electronic Supplementary Information: Stability and Reactivity of Nitrogen Mustards (NMR Spectra of Dimethylmorpholine derivatives)."
Comparative Stability of Hydrazides versus Hydrazones in Aqueous Media
Executive Summary For researchers in bioconjugation and drug delivery, the choice between a Hydrazide ( ) and a Hydrazone ( ) is rarely a choice of one or the other, but rather a management of two distinct states of the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers in bioconjugation and drug delivery, the choice between a Hydrazide (
) and a Hydrazone () is rarely a choice of one or the other, but rather a management of two distinct states of the same chemical equilibrium.
The Hydrazide is the thermodynamically stable "anchor." In aqueous media, it is resistant to hydrolysis but susceptible to metal-catalyzed oxidation. It represents the "shelf-stable" precursor state.
The Hydrazone is the "metastable switch." Its stability is strictly pH-dependent.[] At physiological pH (7.4), acyl hydrazones are relatively stable (
> 24h), but at endosomal pH (4.5–5.5), they undergo rapid hydrolysis ( in minutes to hours).[]
This guide objectively compares the physicochemical stability profiles of these two species, focusing on their utility in Antibody-Drug Conjugates (ADCs) and dynamic combinatorial chemistry.
Mechanistic Foundation: The Equilibrium
To understand the stability differences, one must first visualize the dynamic equilibrium connecting these two species. The formation and hydrolysis of hydrazones follow a Schiff base mechanism, which is acid-catalyzed.
Key Insight: The "stability" of a hydrazone is actually a measure of its kinetic resistance to reaching equilibrium (hydrolysis) under specific pH conditions.
Figure 1: The reversible equilibrium between Hydrazides and Hydrazones. Note that the reaction is driven by acid catalysis, making the product unstable in acidic environments.
Detailed Stability Analysis
A. Hydrazides: The Stable Reactant
Hydrazides are generally considered the "safe" storage form for bioconjugation linkers.
Hydrolytic Stability: The amide-like bond (
) in hydrazides is extremely resistant to hydrolysis in neutral aqueous media. Significant degradation requires harsh conditions (e.g., 6M HCl, 100°C).
Oxidative Instability (The Achilles' Heel): Hydrazides are reducing agents. In the presence of dissolved oxygen and trace metal ions (especially
or ), they can oxidize to form diimides and eventually release nitrogen gas ().
Mitigation: Store in degassed buffers containing EDTA to chelate trace metals.
B. Hydrazones: The pH-Responsive Linker
The stability of the hydrazone bond is tunable based on the structure of the carbonyl component (aldehyde/ketone) and the pH of the environment.[2][3]
pH Sensitivity: The hydrolysis rate increases by 10-fold for every unit drop in pH below the
of the conjugate acid.
Structural Influence:
Aromatic Hydrazones: More stable due to conjugation of the
-system (resonance stabilization).
Aliphatic Hydrazones: Less stable, faster hydrolysis.
Acyl Hydrazones (from Hydrazides): significantly more stable than alkyl hydrazones (from simple hydrazines) due to the electron-withdrawing effect of the carbonyl group, which reduces the basicity of the imine nitrogen.
Comparative Performance Data
The following table synthesizes representative kinetic data for Acyl Hydrazones (the standard for ADCs) versus the Hydrazide precursor.
Feature
Hydrazide (Precursor)
Acyl Hydrazone (Product)
Primary Instability
Oxidation (Metal-catalyzed)
Hydrolysis (Acid-catalyzed)
pH 7.4 Stability ()
> Months (if degassed/EDTA)
24 – 72 Hours (Structure dependent)
pH 5.0 Stability ()
Stable
15 Minutes – 4 Hours
Blood Plasma Stability
High
Moderate (Slow release of payload)
Lysosomal Stability
High
Low (Rapid release of payload)
Reversibility
Irreversible (Oxidation)
Reversible (Equilibrium)
Critical Note on "Stability":
While Hydrazides are chemically "stable," they are biologically "inert" until activated. Hydrazones are "metastable," designed to fail under specific conditions (acidic endosomes).
Experimental Protocol: Kinetic Stability Assay
To objectively measure the stability of a hydrazone linker, a UV-Vis kinetic assay is the gold standard. This protocol relies on the change in absorbance maximum (
) when the conjugated -system of the hydrazone is broken.
Workflow Diagram
Figure 2: Step-by-step workflow for determining hydrolytic half-life.
Detailed Methodology
Reagents:
Stock Solution: 10 mM Hydrazone conjugate in DMSO.
Buffer A (Physiological): 100 mM Phosphate Buffer, pH 7.4.
Buffer B (Endosomal): 100 mM Acetate Buffer, pH 5.0.
Procedure:
Baseline Scan: Dilute the stock solution to 50 µM in Buffer A. Perform a full UV-Vis scan (200–600 nm) to determine the
of the hydrazone (typically 280–340 nm depending on the payload).
Initiation: Prepare separate vials of Buffer A and Buffer B, pre-warmed to 37°C. Add the hydrazone stock to a final concentration of 50 µM.
Data Acquisition: Immediately transfer to a quartz cuvette. Monitor the absorbance at
every 5 minutes for 4 hours (or until absorbance stabilizes).
Calculation:
Hydrolysis follows pseudo-first-order kinetics. Plot the natural log of the remaining absorbance fraction against time:
Where is the absorbance of the fully hydrolyzed components (hydrazide + aldehyde).
References
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
Bae, Y., et al. (2003). Preparation and biological characterization of polymeric micelle drug carriers with intracellular pH-triggered drug release property: Tumor permeability and drug release. Journal of Controlled Release, 88(2), 297-311.
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[4] Journal of the American Chemical Society, 81(2), 475–481. [Link]
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: The Chemistry of Reactive Groups). [Link]
Wu, P., et al. (2011). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 22(8), 1587–1594. [Link]
Operational Guide: Safe Disposal and Handling of 4,6-Dimethylmorpholine-2-carbohydrazide
[1][2] Executive Summary & Chemical Hazard Profile[1][2][3][4] 4,6-Dimethylmorpholine-2-carbohydrazide is a specialized intermediate often used in drug discovery and heterocycle synthesis.[1][2] Its safe handling require...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Chemical Hazard Profile[1][2][3][4]
4,6-Dimethylmorpholine-2-carbohydrazide is a specialized intermediate often used in drug discovery and heterocycle synthesis.[1][2] Its safe handling requires a dual understanding of its two primary functional groups: the morpholine ring (a secondary amine derivative) and the carbohydrazide tail (a reducing agent).[1]
Improper disposal is not just a regulatory violation; it presents immediate chemical risks.[2] The most critical danger is the inadvertent formation of N-nitrosamines (potent carcinogens) or explosive gas evolution if mixed with incompatible waste streams. [1]
Chemical Risk Assessment Table
Feature
Chemical Nature
Primary Hazard
Operational Implication
Hydrazide Group ()
Strong Reducing Agent
Explosion / Sensitization Can react violently with oxidizers.[1][2] Known skin sensitizer.[2][3]
NEVER mix with oxidizing acids (Nitric, Perchloric) or bleach in closed containers.[2]
Morpholine Ring
Cyclic Organic Base
Carcinogenicity Precursor to N-nitrosamines if exposed to nitrites/nitrous acid.[1][2][4]
STRICT SEGREGATION from acidic waste streams containing nitrate/nitrite salts.[2]
Stereochemistry
Dimethyl substitution
Aquatic Toxicity Lipophilic nature increases persistence in aquatic environments.[1][2]
ZERO DISCHARGE policy. No drain disposal under any circumstances.[2][5]
Waste Segregation Strategy: "The Nitrosamine Trap"
The most common error in disposing of morpholine derivatives is commingling them with general organic waste that may contain nitrosating agents.[1]
The Mechanism of Danger:
If 4,6-Dimethylmorpholine-2-carbohydrazide enters a waste container with nitrous acid (generated from sodium nitrite + acid), it undergoes N-nitrosation.[1][2]
Result: Formation of N-nitroso-2,6-dimethylmorpholine, a regulated carcinogen that upgrades the waste classification to a far more hazardous (and expensive) tier.[1]
Segregation Protocol:
Dedicated Stream: Segregate this compound into "Basic Organic Waste with Nitrogen" containers.
Aldehyde Ban: Do not mix with waste streams containing aldehydes (Formaldehyde, Glutaraldehyde).[2] Hydrazides react with aldehydes to form hydrazones, forming precipitates that can clog waste lines or complicate incineration analysis.[2]
Oxidizer Isolation: Keep strictly separate from waste streams containing peroxides, permanganates, or hypochlorites to prevent exothermic gas evolution (
The following decision matrix outlines the operational flow for disposing of solid reagent, reaction mother liquors, and spill residues.
Operational Decision Tree (Graphviz)
Figure 1: Decision matrix for the safe routing of 4,6-Dimethylmorpholine-2-carbohydrazide waste. Note the specific deactivation step for spills prior to segregation.
Chemical Deactivation Protocol (For Spills Only)
Warning: This procedure is for emergency spill cleanup of small quantities (<10g).[2] Do not use this for bulk waste treatment without engineering controls, as the reaction generates heat and nitrogen gas.[2]
Mechanism: Hypochlorite oxidation converts the hydrazide group into nitrogen gas (
), water, and the corresponding carboxylic acid, breaking the reactive center.
Reagents Required:
Household Bleach (5% Sodium Hypochlorite) or Calcium Hypochlorite solution.[2]
Observation: You will see bubbling (Nitrogen gas evolution).[2]
Control: Stop addition if the solution becomes hot or foams excessively.[1][2]
Endpoint: Continue adding bleach until the bubbling ceases and a starch-iodide paper test remains blue (indicating excess oxidant).[1][2]
Disposal: The resulting slurry is now deactivated but still contains morpholine derivatives.[2] Package as "Deactivated Organic Waste" and send for incineration. Do not pour down the drain.
Regulatory & Transport Compliance
When preparing for off-site disposal, accurate classification ensures compliance with EPA (RCRA) and DOT regulations.[2]
RCRA Waste Classification (USA)
While "4,6-Dimethylmorpholine-2-carbohydrazide" is not explicitly P-listed or U-listed by CAS number, it must be characterized by its properties:
Characteristic Waste: Likely D001 (Ignitable) if in flammable solvent, or D003 (Reactive) if the specific hydrazide content is high enough to be considered unstable.[1]
Best Practice: Profile as "Non-Halogenated Organic Waste" destined for fuel blending or incineration.[1][2]
European Waste Code (EWC):16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]
A Comprehensive Guide to Personal Protective Equipment for Handling 4,6-Dimethylmorpholine-2-carbohydrazide
For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a robust safety protocol is not just a matter of compliance, but a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a robust safety protocol is not just a matter of compliance, but a cornerstone of scientific integrity and innovation. This guide provides an in-depth, procedural framework for the safe handling of 4,6-Dimethylmorpholine-2-carbohydrazide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Given the limited specific toxicological data for this compound, our recommendations are rooted in a thorough hazard assessment of its constituent chemical moieties: the dimethylmorpholine ring and the carbohydrazide functional group. This approach ensures a conservative and protective stance, prioritizing the well-being of laboratory personnel.
Hazard Assessment: A Proactive Approach to Safety
A comprehensive understanding of the potential hazards associated with 4,6-Dimethylmorpholine-2-carbohydrazide is paramount before any handling procedures are initiated. Our assessment is based on the known risks of its structural components.
The Carbohydrazide Moiety: This functional group is a derivative of hydrazine and, while considered less hazardous than its parent compound, still presents notable risks.[1] Carbohydrazides are categorized as irritants and can be harmful if swallowed.[2][3][4] They are also known to be toxic to aquatic life with long-lasting effects.[3][4][5] Furthermore, there is a risk of explosion if carbohydrazide is heated under confinement.[3]
The Dimethylmorpholine Moiety: The N-acetylated piperidine ring, a related structure, is generally stable.[1] However, derivatives of morpholine, such as dimethylmorpholine, can be flammable liquids and may cause severe skin burns and eye damage, as well as respiratory irritation.[6][7] Some derivatives are also toxic in contact with skin.[6][7]
Summary of Potential Hazards:
Hazard Category
Potential Effects of 4,6-Dimethylmorpholine-2-carbohydrazide
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
The following PPE is mandatory for all personnel handling 4,6-Dimethylmorpholine-2-carbohydrazide. The selection of specific PPE should be based on a thorough risk assessment of the planned procedures.
Engineering Controls
Chemical Fume Hood: All handling of 4,6-Dimethylmorpholine-2-carbohydrazide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[5][9]
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[7][9]
Hand Protection
Gloves: Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended.[10] Always inspect gloves for any signs of degradation or punctures before use.[5] Employ the proper glove removal technique to avoid skin contact with the outer surface of the glove.[5] Contaminated gloves should be disposed of as hazardous waste.[5]
Eye and Face Protection
Safety Glasses and Goggles: Safety glasses with side shields or chemical safety goggles are mandatory.[5][11]
Face Shield: A face shield should be worn in addition to goggles when there is a risk of splashing.[5]
Skin and Body Protection
Laboratory Coat: A laboratory coat must be worn at all times.[1] A chemical-resistant apron worn over the lab coat is recommended for procedures with a higher risk of splashes.
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to protect the skin from potential spills.[10]
Respiratory Protection
Under Normal Conditions: When working in a properly functioning chemical fume hood, respiratory protection is typically not required.
For Spills or Emergencies: In the event of a significant spill or if engineering controls fail, a full-face respirator with appropriate cartridges should be used.[10] All personnel who may need to use a respirator must be properly trained and fit-tested.[10]
Recommended PPE for Various Laboratory Tasks:
Task
Hand Protection
Eye/Face Protection
Skin/Body Protection
Respiratory Protection
Weighing Solid Compound
Nitrile or Neoprene Gloves
Safety Goggles
Laboratory Coat
Not required in a fume hood
Preparing Solutions
Nitrile or Neoprene Gloves
Safety Goggles and Face Shield
Laboratory Coat, Chemical-Resistant Apron
Not required in a fume hood
Conducting Reactions
Nitrile or Neoprene Gloves
Safety Goggles and Face Shield
Laboratory Coat, Chemical-Resistant Apron
Not required in a fume hood
Cleaning Spills
Heavy-duty Nitrile or Neoprene Gloves
Safety Goggles and Face Shield
Chemical-Resistant Suit or Apron
Full-face Respirator
Operational Plan for Safe Handling
A systematic approach to handling 4,6-Dimethylmorpholine-2-carbohydrazide is crucial for minimizing risk.
Step 1: Pre-Handling Preparation
Review the Safety Data Sheet (SDS) for carbohydrazide and any available data for dimethylmorpholine derivatives.[2][3][4][5][6][7]
Ensure the chemical fume hood is functioning correctly.
Cover the work surface within the fume hood with absorbent bench paper.[9]
Assemble all necessary equipment and reagents within the fume hood to minimize traffic.[9]
Step 2: Handling the Compound
Don all required PPE before entering the designated work area.
Carefully weigh the required amount of the compound, avoiding the creation of dust.[5]
Keep the container tightly sealed when not in use.[3][11]
Perform all manipulations within the fume hood.[9]
Step 3: Post-Procedure Cleanup
Decontaminate all surfaces and equipment after use.
Dispose of all contaminated disposable materials, including bench paper and gloves, in a designated hazardous waste container.[1]
Remove PPE in the correct order to prevent cross-contamination.
Disposal Plan: Environmental Responsibility
The disposal of 4,6-Dimethylmorpholine-2-carbohydrazide and any contaminated materials must be handled with care to prevent environmental contamination.
Segregation and Collection: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[1] Do not mix with other waste streams, especially strong oxidizing agents.[1]
Containerization: Use a compatible container, such as a high-density polyethylene (HDPE) bottle, for waste collection.[1]
Licensed Disposal: The most secure and compliant method for disposal is through a licensed hazardous waste management company.[1][5] This ensures adherence to all local, state, and federal regulations.
Safe Handling Workflow for 4,6-Dimethylmorpholine-2-carbohydrazide